molecular formula C12H21NO4 B611206 Propargyl-PEG2-NHBoc CAS No. 869310-84-9

Propargyl-PEG2-NHBoc

Cat. No.: B611206
CAS No.: 869310-84-9
M. Wt: 243.30 g/mol
InChI Key: WBOOWEAGRWGHMV-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG2-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOWEAGRWGHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG2-NHBoc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Bifunctional Linker for Advanced Bioconjugation Strategies

Introduction

Propargyl-PEG2-NHBoc is a heterobifunctional linker molecule that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique architecture, featuring a terminal alkyne group (propargyl), a polyethylene glycol (PEG) spacer, and a Boc-protected amine, makes it an invaluable tool for the synthesis of complex biomolecular conjugates, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and detailed experimental applications.

Chemical Identity and Structure

This compound is chemically defined as tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate.[1] The molecule consists of three key functional components:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction enables the highly efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule.[4][]

  • PEG2 Spacer: A short diethylene glycol spacer that enhances the solubility and biocompatibility of the resulting conjugate. PEG linkers are widely used in PROTAC design to modulate the molecule's physicochemical properties and optimize its biological activity.

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be coupled to a carboxylic acid or other electrophilic functional group, typically to attach a ligand for an E3 ubiquitin ligase or another molecule of interest.

The chemical structure of this compound is as follows:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS Number 869310-84-9
Appearance Colorless to light yellow liquid
Purity ≥97.0% (by NMR)
Storage Temperature 4°C

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of bioconjugation applications, most notably in the development of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs are typically composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

This compound is an ideal linker for PROTAC synthesis due to its modular nature. The synthetic strategy often involves a two-step process:

  • Attachment of the E3 Ligase Ligand: The Boc-protected amine can be deprotected and coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide or a VHL ligand).

  • Attachment of the Target Protein Ligand: The propargyl group can then be reacted with an azide-modified ligand for the target protein via CuAAC.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the efficacy of the final drug candidate.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload. The antibody directs the ADC to cancer cells that express a specific antigen on their surface, where the cytotoxic agent is then released to kill the cancer cell.

This compound can be used to link the cytotoxic payload to the antibody. For instance, the Boc-protected amine can be deprotected and reacted with a cytotoxic agent. The resulting propargyl-functionalized payload can then be attached to an azide-modified antibody using click chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Propargyl-PEG2-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the propargyl group of the linker with an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., the product from the Boc deprotection and subsequent coupling)

  • Azide-functionalized molecule (e.g., an azide-modified protein ligand or antibody)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand.

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Degassed water

Procedure:

  • In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen buffer. The molar ratio of the reactants may need to be optimized, but a slight excess of one reactant is often used.

  • Prepare a fresh stock solution of sodium ascorbate in degassed water (e.g., 100 mM).

  • Prepare a premixed solution of CuSO4 and the stabilizing ligand (THPTA or TBTA) in degassed water. A common molar ratio of copper to ligand is 1:5.

  • Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. The final copper concentration is typically in the range of 100-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by a suitable analytical method such as LC-MS or SDS-PAGE.

  • Once the reaction is complete, the resulting conjugate can be purified using an appropriate technique, such as size-exclusion chromatography or reverse-phase HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Attachment cluster_1 Step 2: Target Protein Ligand Attachment Propargyl_PEG2_NHBoc This compound Deprotection Boc Deprotection (TFA/DCM) Propargyl_PEG2_NHBoc->Deprotection Propargyl_PEG2_NH2 Propargyl-PEG2-NH2 Deprotection->Propargyl_PEG2_NH2 Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Propargyl_PEG2_NH2->Amide_Coupling E3_Ligand_COOH E3 Ligase Ligand (with -COOH) E3_Ligand_COOH->Amide_Coupling Intermediate_1 Propargyl-PEG2-Linker-E3_Ligand Amide_Coupling->Intermediate_1 Click_Chemistry CuAAC (Click Chemistry) (CuSO4, NaAsc, Ligand) Intermediate_1->Click_Chemistry Target_Ligand_N3 Target Protein Ligand (with -N3) Target_Ligand_N3->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC Targeted_Protein_Degradation cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Polyubiquitinated_Protein Polyubiquitinated POI Ubiquitination->Polyubiquitinated_Protein Proteasome Proteasome Polyubiquitinated_Protein->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

References

Propargyl-PEG2-NHBoc: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHBoc is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique structure, featuring a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, enables a versatile and controlled approach to covalently linking biomolecules. This guide provides an in-depth technical overview of the core mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

The primary mechanism of action of this compound revolves around the highly efficient and specific "click chemistry" reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms the basis for its use in creating stable bioconjugates.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound serves as the alkyne component in the CuAAC reaction. This reaction involves the [3+2] cycloaddition between the terminal alkyne and an azide-functionalized molecule to form a stable 1,4-disubstituted-1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent, most commonly sodium ascorbate.

The catalytic cycle of CuAAC is initiated by the formation of a copper(I) acetylide intermediate with the propargyl group of the linker. This intermediate then reacts with the azide-containing molecule in a stepwise manner, ultimately leading to the formation of the triazole product and regeneration of the copper(I) catalyst. To enhance the reaction efficiency and protect sensitive biomolecules from potential damage by copper, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

An alternative, metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While this compound itself is not a strained alkyne, this mechanism is relevant as it provides a copper-free alternative for bioconjugation when using cyclooctyne-containing reagents.

Key Features and Applications

The unique design of this compound offers several advantages:

  • Bifunctionality: The presence of both a propargyl group and a protected amine allows for a two-step, orthogonal conjugation strategy. The alkyne can be reacted first via CuAAC, followed by deprotection of the Boc group to reveal a primary amine for subsequent conjugation to another molecule (e.g., through NHS ester chemistry).

  • PEG Spacer: The short diethylene glycol (PEG2) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications. It also provides flexibility and can reduce steric hindrance between the conjugated molecules.

  • Controlled Conjugation: The Boc protecting group on the amine ensures that it does not participate in unwanted side reactions during the initial CuAAC step, allowing for a controlled and stepwise assembly of complex bioconjugates.

These features make this compound a valuable reagent for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that recruit specific proteins for degradation.

  • Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and detection.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for biosensor development.

Quantitative Data

The efficiency and kinetics of the CuAAC reaction can be influenced by various factors, including the nature of the reactants, catalyst concentration, ligand, solvent, and temperature. While specific kinetic data for this compound is not extensively tabulated in the literature and is often determined empirically for each specific application, the following table summarizes typical quantitative parameters for CuAAC reactions involving PEGylated alkynes.

ParameterTypical Value/RangeConditions & Notes
Second-Order Rate Constant (k₂) 10² - 10⁴ M⁻¹s⁻¹[1][2]For CuAAC reactions. The rate is highly dependent on the ligand used.
Reaction Time 1 - 24 hours[3]Dependent on reactant concentrations and catalyst system.
Conversion/Yield > 90%[4]Typically high for CuAAC reactions under optimized conditions.
Reactant Concentrations 10 µM - 10 mMLower concentrations may require longer reaction times or higher catalyst loading.
Copper(I) Catalyst Concentration 50 µM - 1 mMOften used in slight excess.
Ligand to Copper Ratio 1:1 to 5:1Higher ratios can protect biomolecules and enhance reaction rates.[5]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5 - 10 fold molar excess over Copper(II)To ensure efficient reduction to the active Cu(I) state.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general procedure for conjugating an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, degassed)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer to achieve a final 1.5 to 5-fold molar excess over the azide-functionalized molecule.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Reaction Assembly:

    • To the solution of the azide-functionalized biomolecule, add the desired volume of the this compound solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.

    • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using standard techniques such as size-exclusion chromatography or dialysis.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine conjugate.

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG This compound Triazole_Product Triazole Conjugate (Boc-protected) Propargyl_PEG->Triazole_Product Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Triazole_Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuII CuI->Triazole_Product Catalysis Ligand THPTA/TBTA Ligand->CuI Stabilization

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow start Start step1 Step 1: CuAAC Reaction (this compound + Azide-Molecule 1) start->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 step2 Step 2: Boc Deprotection (TFA/DCM) purify1->step2 purify2 Purification 2 (e.g., Extraction) step2->purify2 step3 Step 3: Amine Conjugation (e.g., NHS Ester Reaction with Molecule 2) purify2->step3 purify3 Purification 3 (e.g., Dialysis) step3->purify3 end Final Bioconjugate purify3->end

Caption: Two-step bioconjugation workflow using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its mechanism of action, primarily through the robust and specific CuAAC reaction, combined with the strategic placement of a protected amine, provides researchers and drug developers with a high degree of control over their bioconjugation strategies. By understanding the core principles and following optimized experimental protocols, the full potential of this reagent can be harnessed for a wide array of applications in medicine and biotechnology.

References

Propargyl-PEG2-NHBoc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Propargyl-PEG2-NHBoc is a bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for covalently linking molecules of interest. This technical guide provides an in-depth overview of the key properties, specifications, and experimental applications of this compound.

Core Properties and Specifications

This compound is a well-characterized molecule with consistent physicochemical properties. The following tables summarize its key specifications.

Identifier Value Reference
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate[1]
Synonyms t-Boc-N-Amido-PEG2-Propargyl, Boc-Amine-PEG2-propargyl[1]
CAS Number 869310-84-9[1]
Molecular Formula C12H21NO4[1]
Molecular Weight 243.30 g/mol [2]
Physicochemical Property Value Reference
Appearance Colorless to light yellow liquid
Purity ≥95% or ≥97% (typical)
Solubility Soluble in water and most organic solvents
Storage (Pure Form) -20°C for up to 3 years; 4°C for up to 2 years
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

The utility of this compound lies in its reactive termini. The Boc-protected amine allows for controlled deprotection to reveal a primary amine for subsequent conjugation, while the propargyl group is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be removed under mild acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional basic work-up)

  • Round-bottom flask

  • Magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add TFA to the solution. A common concentration range is 20-50% (v/v) of TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress to ensure complete removal of the Boc group. This can be done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product (the free amine) will be more polar and have a lower Rf value than the starting material.

  • Once the reaction is complete (typically within 1-2 hours), remove the DCM and excess TFA by rotary evaporation.

  • The resulting product, Propargyl-PEG2-amine, will be a TFA salt. It can often be used directly in the next step.

  • (Optional Basic Work-up for Free Amine): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of Propargyl-PEG2-amine (after Boc deprotection) can be efficiently coupled to an azide-functionalized molecule using a copper(I) catalyst.

Materials:

  • Propargyl-PEG2-amine (from the deprotection step)

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared solution)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4 or other appropriate buffer

  • Degassed water

Procedure:

  • Dissolve the Propargyl-PEG2-amine and the azide-functionalized molecule in an appropriate buffer, such as PBS.

  • In a separate tube, prepare a premixed solution of CuSO₄ and THPTA in degassed water. A common ligand-to-copper ratio is 5:1.

  • Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide. The final copper concentration is typically in the range of 100-250 µM.

  • Initiate the "click" reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

  • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion or affinity chromatography.

Applications and Experimental Workflows

This compound is a key component in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation Workflow

The fundamental application of this compound is to link two molecules. The workflow involves the sequential reaction of its two functional ends.

G cluster_0 Step 1: Amine Deprotection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Click Chemistry A This compound B Acidic Conditions (TFA) A->B C Propargyl-PEG2-NH2 B->C E Conjugation C->E D Molecule 1 (e.g., with NHS ester) D->E F Propargyl-PEG2-Molecule 1 E->F H CuAAC F->H G Molecule 2 (with Azide) G->H I Molecule 1-PEG2-Molecule 2 H->I

General bioconjugation workflow using this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow

In ADC development, the PEG linker can improve the solubility and pharmacokinetic properties of the conjugate.

G cluster_0 Linker-Payload Preparation cluster_1 Antibody Modification cluster_2 Final Conjugation A This compound B Boc Deprotection A->B C Propargyl-PEG2-NH2 B->C E Conjugation C->E D Cytotoxic Payload (with reactive group) D->E F Propargyl-PEG2-Payload E->F J CuAAC Click Chemistry F->J G Monoclonal Antibody H Introduction of Azide Group G->H I Azide-Modified Antibody H->I I->J K Antibody-Drug Conjugate (ADC) J->K

Workflow for the synthesis of an ADC using this compound.
PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker is a critical component for optimizing the formation of the ternary complex.

G cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Ligand 2 Conjugation A This compound B Boc Deprotection A->B C Propargyl-PEG2-NH2 B->C E Amide Bond Formation C->E D E3 Ligase Ligand (e.g., with NHS ester) D->E F Propargyl-PEG2-E3 Ligase Ligand E->F H CuAAC Click Chemistry F->H G Target Protein Ligand (with Azide) G->H I PROTAC Molecule H->I

References

Navigating the Solubility of Propargyl-PEG2-NHBoc in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG2-NHBoc (tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate), a bifunctional linker molecule crucial in the fields of bioconjugation, proteomics, and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for researchers to determine quantitative solubility in their specific laboratory settings.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications, from reaction setup to formulation development. The principle of "like dissolves like" is a primary determinant of solubility, where compounds with similar polarities tend to be miscible. This compound, with its etheric PEG linker, terminal alkyne, and Boc-protected amine, possesses both hydrophilic and hydrophobic regions, leading to a nuanced solubility profile in different organic solvents.

Qualitative Solubility Data

Based on information from various chemical suppliers, this compound exhibits good solubility in several common organic solvents. This qualitative data is summarized in the table below. It is important to note that these are general observations and the precise solubility limits can vary with temperature, purity of the compound, and the specific grade of the solvent.

Organic SolventChemical FormulaPolarityQualitative Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble

Experimental Protocol for Determining Quantitative Solubility

To ascertain the precise solubility of this compound in a specific organic solvent, the "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[1][2][3] This method involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) (e.g., DMSO, DMF, DCM, ethanol, methanol, acetonitrile)

  • Glass vials or flasks with sealed caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours).[1] This ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, remove the vial and allow the undissolved solid to settle.

    • To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.

  • Sample Collection:

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same organic solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a calibrated HPLC method.

    • Generate a calibration curve from the data of the standard solutions (peak area vs. concentration).

    • Use the calibration curve to determine the concentration of this compound in the filtered saturated solution. This concentration represents the quantitative solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with a PTFE syringe filter D->E G Analyze filtered sample and standards by HPLC E->G F Prepare standard solutions of known concentrations F->G H Calculate solubility from the calibration curve G->H

Caption: Workflow for determining compound solubility via the shake-flask method.

Conclusion

While readily available information indicates that this compound is soluble in common polar aprotic and some nonpolar organic solvents, quantitative data remains elusive in the public domain. For researchers and drug development professionals requiring precise solubility values for applications such as reaction optimization, formulation, and quality control, direct experimental determination is necessary. The provided shake-flask protocol offers a robust and reliable method for obtaining this critical data, enabling more informed and successful scientific endeavors.

References

Propargyl-PEG2-NHBoc: A Technical Guide to Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for Propargyl-PEG2-NHBoc. Understanding the chemical stability of this bifunctional linker is critical for its effective use in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document outlines the inherent vulnerabilities of the molecule's constituent functional groups—the propargyl ether, the polyethylene glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc)-protected amine—and provides detailed protocols for stability assessment.

Stability Profile of this compound

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The molecule's degradation is primarily dictated by the lability of the Boc protecting group under acidic conditions and the susceptibility of the PEG linker to oxidation.

pH Stability

The most significant factor affecting the stability of this compound in aqueous solutions is pH. The tert-butyloxycarbonyl (Boc) group is notoriously labile in acidic environments, leading to its cleavage and the formation of a free amine.

  • Acidic Conditions (pH < 4): The Boc group is rapidly cleaved under strongly acidic conditions. This deprotection is a common synthetic step but an undesirable degradation pathway during storage or in certain experimental setups. The reaction proceeds via acid-catalyzed hydrolysis.

  • Neutral to Mildly Acidic Conditions (pH 4-7): The rate of Boc cleavage is significantly reduced in this range. However, for long-term storage in solution, even mildly acidic conditions should be avoided to prevent gradual degradation.

  • Alkaline Conditions (pH > 7): The Boc group is generally stable under basic conditions, as are the ether linkages of the PEG chain and the propargyl group. Therefore, for applications requiring basic conditions, the molecule is expected to remain intact.

Condition Observed Effect on Functional Group Stability of this compound
Strongly Acidic (pH < 4) Rapid cleavage of the Boc-protecting group.Unstable
Mildly Acidic (pH 4-6) Slow hydrolysis of the Boc-protecting group over time.Moderately Stable (short-term)
Neutral (pH 7) Generally stable.Stable
Basic (pH > 8) Stable.Stable
Temperature Stability

Elevated temperatures can accelerate the degradation of this compound, primarily affecting the PEG linker and potentially the propargyl group.

  • Recommended Storage Temperature: For long-term stability, this compound should be stored at low temperatures. Common recommendations for similar compounds range from 4°C for short-term storage to -20°C for long-term storage[1]. For solutions, storage at -80°C is also suggested.

  • Thermal Degradation: The polyethylene glycol (PEG) chain can undergo thermal degradation, which is often initiated by oxidative processes. This can lead to chain scission and the formation of various degradation products, including formaldehyde and formic acid. The propargyl group itself can undergo thermal decomposition at very high temperatures.

Temperature Potential Degradation Pathway Recommendation
-20°C to 4°C Minimal degradation.Recommended for long-term storage.
Ambient Temperature Increased risk of oxidative degradation of the PEG linker over time.Suitable for short-term handling and shipping.
Elevated Temperatures (>40°C) Accelerated degradation of the PEG chain and potential reactions involving the propargyl group.Avoid.
Photostability

Proper Storage and Handling

To ensure the integrity and performance of this compound, the following storage and handling guidelines are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of any dust or vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. In case of a spill, use an inert absorbent material for cleanup.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be the acid-catalyzed hydrolysis of the Boc group and the oxidation of the PEG linker.

Potential Degradation Pathways of this compound A This compound C Propargyl-PEG2-NH2 (Deprotected Amine) A->C Acid-catalyzed hydrolysis E Degradation Products (e.g., Formaldehyde, Formic Acid, Aldehydes from PEG chain cleavage) A->E Oxidation B Acidic Conditions (H+) D Oxidative Stress (e.g., O2, light, heat)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify the potential degradation products and pathways, and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize the samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1-7 days).

    • Photostability: Expose the solid compound and the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to exclude light.

  • Analytical Methods:

    • Primary Analysis (Quantification of Parent Compound): Use a stability-indicating HPLC method with UV detection to monitor the decrease in the concentration of the intact this compound. A reverse-phase C18 column is often suitable.

    • Identification of Degradation Products: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products. Further structural elucidation can be performed using tandem MS (MS/MS).

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (1 mg/mL in ACN or DMSO) B Acidic Stress (0.1 M HCl, 40°C) A->B C Basic Stress (0.1 M NaOH, 40°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH light source) A->F G HPLC-UV (Quantify parent compound) B->G C->G D->G E->G F->G H LC-MS/MS (Identify degradants) G->H I Determine Degradation Rate and Pathways H->I J Develop Stability-Indicating Method I->J

Caption: A general experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical consideration for its successful application in bioconjugation and drug development. The primary liabilities of the molecule are the acid-sensitive Boc group and the oxidatively susceptible PEG linker. By adhering to the recommended storage and handling conditions and by understanding the potential degradation pathways, researchers can ensure the integrity and reactivity of this versatile linker. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for regulatory compliance and the development of robust and reliable bioconjugates.

References

The Versatility of Propargyl-PEG2-NHBoc in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-NHBoc has emerged as a critical heterobifunctional linker in the field of bioconjugation, particularly within the realm of "click chemistry." Its unique architecture, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic di-ethylene glycol (PEG2) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data, to empower researchers in their drug discovery and development endeavors.

Core Attributes and Physicochemical Properties

This compound's utility is rooted in its distinct functional components. The propargyl group serves as a reactive handle for the highly efficient and specific CuAAC reaction with azide-functionalized molecules.[1] The PEG2 linker enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a two-step conjugation strategy, where the amine can be deprotected post-click reaction for subsequent functionalization.

PropertyValueSource
Molecular Formula C12H21NO4[2]
Molecular Weight 243.30 g/mol [2]
Appearance Colorless to pale yellow oil[1]
Solubility Soluble in water and most organic solvents[1]
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate

Key Applications in Drug Development

The modular nature of this compound makes it an ideal linker for constructing sophisticated therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound can be used to attach a cytotoxic payload to an antibody. The antibody, functionalized with an azide group, is first reacted with the alkyne of the linker via CuAAC. Subsequently, the Boc group is removed to reveal a primary amine, which can then be coupled to the cytotoxic drug. This strategy allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile PEG-based linker for connecting the target-binding ligand and the E3 ligase ligand. The click reaction enables the efficient coupling of an azide-modified ligand, while the deprotected amine can be used to attach the second ligand, facilitating the rapid assembly of PROTAC libraries for screening.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between an azide-containing molecule (e.g., an antibody or a small molecule ligand) and this compound.

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (if needed, e.g., DMSO, t-butanol)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer (or a minimal amount of an organic co-solvent before adding the buffer) to achieve a 1.5 to 5-fold molar excess over the azide-functionalized molecule.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used. For instance, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.

  • Reaction Assembly:

    • To the solution of the azide-functionalized molecule, add the this compound solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted reagents and the catalyst.

Quantitative Data for CuAAC Reactions: While specific yields for this compound are not extensively published, CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields.

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reaction rates.
Reaction Time 1 - 24 hoursDependent on reactant concentration and catalyst efficiency.
Yield >90%CuAAC is known for its high conversion rates.
Temperature Room Temperature - 37°CMild reaction conditions are a hallmark of click chemistry.
Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH) or Oxalyl Chloride in Methanol

Procedure using TFA:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment: Add TFA to the solution (e.g., a 20-50% TFA/DCM mixture).

  • Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine, DIPEA).

Procedure using Oxalyl Chloride in Methanol:

  • Dissolution: Dissolve the Boc-protected starting material in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the solution while stirring at room temperature.

  • Incubation: Allow the reaction to stir for up to 4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Conjugation Azide-Molecule Azide-Molecule Clicked-Intermediate Clicked-Intermediate Azide-Molecule->Clicked-Intermediate Click Chemistry This compound This compound This compound->Clicked-Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Clicked-Intermediate Deprotected-Intermediate Deprotected-Intermediate Clicked-Intermediate->Deprotected-Intermediate Acidic Conditions Deprotection-Reagent Deprotection-Reagent Deprotection-Reagent->Deprotected-Intermediate Final-Conjugate Final-Conjugate Deprotected-Intermediate->Final-Conjugate Amide Coupling Payload/Ligand Payload/Ligand Payload/Ligand->Final-Conjugate

Caption: General workflow for bioconjugation using this compound.

G cluster_PROTAC PROTAC Synthesis and Mechanism POI-Ligand-Azide Protein of Interest Ligand (with Azide) PROTAC PROTAC Molecule POI-Ligand-Azide->PROTAC 1. CuAAC 2. Deprotection 3. Amide Coupling Linker This compound Linker->PROTAC E3-Ligase-Ligand E3 Ligase Ligand (with Amine-reactive group) E3-Ligase-Ligand->PROTAC Ternary-Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary-Complex Ubiquitination Target Ubiquitination Ternary-Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC synthesis and its mechanism of action.

Conclusion

This compound stands as a powerful and versatile tool in the click chemistry toolbox for researchers in drug discovery. Its trifunctional nature enables the straightforward and efficient synthesis of complex biomolecules like ADCs and PROTACs. By leveraging the robust and bioorthogonal nature of the CuAAC reaction in tandem with standard amine chemistry, this linker facilitates the modular construction of novel therapeutics. The protocols and data presented in this guide offer a foundational understanding to harness the full potential of this compound in advancing next-generation drug development.

References

The Strategic Implementation of Propargyl-PEG2-NHBoc in Antibody-Drug Conjugate Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of Propargyl-PEG2-NHBoc, a heterobifunctional linker, in the synthesis of ADCs, providing a comprehensive overview of its structure, function, and the associated experimental protocols.

Introduction to this compound as an ADC Linker

This compound is a chemical linker that features three key functional components: a propargyl group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functionalities makes it a versatile tool for ADC development, primarily through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • Propargyl Group: The terminal alkyne of the propargyl group serves as a reactive handle for the CuAAC reaction, enabling highly specific and efficient conjugation to an azide-modified molecule, typically the antibody. This bioorthogonal reaction is known for its high yield, mild reaction conditions, and the formation of a stable triazole linkage.[1][2]

  • PEG2 Spacer: The short, two-unit polyethylene glycol spacer enhances the hydrophilicity of the linker. This is particularly advantageous when conjugating hydrophobic cytotoxic payloads, as it can help to mitigate aggregation and improve the solubility of the final ADC.[3] The PEG moiety can also create a "hydration shell" around the payload, potentially shielding it from premature degradation and reducing non-specific interactions, which can lead to a longer circulation half-life.[3][4]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for the selective reaction of the propargyl group first. Following conjugation to a payload through the deprotected amine, the alkyne handle is then available for the subsequent click reaction with an azide-modified antibody. The Boc group is readily removed under acidic conditions.

The use of this compound facilitates a modular and controlled approach to ADC synthesis, allowing for the pre-formation of a linker-payload conjugate before its attachment to the antibody.

The Role of PEG Linkers in Optimizing ADC Performance

The inclusion of a PEG spacer in ADC linkers has been shown to significantly impact their therapeutic index. While specific data for this compound is not extensively published in comparative studies, the general effects of PEGylation on ADC properties are well-documented and provide a strong indication of its expected performance.

Key Advantages of PEGylation in ADCs:

  • Improved Pharmacokinetics: PEGylation generally leads to a longer plasma half-life and reduced clearance of the ADC. This is attributed to the increased hydrodynamic radius and the shielding effect of the PEG chain, which reduces renal filtration and non-specific uptake.

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability of the ADC.

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the drug-linker complex, PEGylation can enable the attachment of a higher number of drug molecules to the antibody without causing significant aggregation, potentially leading to a more potent ADC.

Comparative Data on PEG Linker Length and ADC Properties

The length of the PEG chain is a critical parameter that can be optimized to balance the desired pharmacokinetic properties with in vitro potency. Generally, longer PEG chains lead to a more pronounced effect on half-life but can sometimes result in decreased cytotoxicity.

Linker FeatureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma Half-lifeIn Vivo Efficacy
No PEG Typically lower due to aggregationBaselineShorterBaseline
Short PEG (e.g., PEG2) ModeratePotentially highSlightly increasedPotentially improved due to balance of potency and circulation
Long PEG (e.g., PEG8, PEG12) Potentially higherMay be reducedSignificantly increasedOften improved due to enhanced tumor accumulation

Note: This table provides a qualitative summary based on general findings in the literature. Actual values are highly dependent on the specific antibody, payload, and tumor model used.

Studies have shown that increasing PEG length can decrease ADC clearance, with a plateau often reached around PEG8. Conversely, some studies have reported a reduction in in vitro cytotoxicity with longer PEG chains. The use of a short PEG2 linker, as in this compound, is therefore a strategic choice to provide a balance between improved hydrophilicity and the maintenance of high in vitro potency.

Experimental Protocols for ADC Synthesis and Characterization

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a detailed methodology for the key experiments.

Synthesis of the Alkyne-Functionalized Payload

The first step involves the deprotection of the Boc group from this compound and its subsequent conjugation to a payload molecule that has a reactive functional group, such as a carboxylic acid.

Protocol 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) at a concentration of 20-50% (v/v) or a solution of 4M HCl in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Neutralization (Optional): If the TFA salt is not desired for the next step, dissolve the residue in an organic solvent and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to obtain the free amine.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload

  • Activation of Payload: Dissolve the payload in an anhydrous organic solvent (e.g., DMF or DCM). Add a carbodiimide coupling agent, such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), and an activating agent, such as NHS (N-Hydroxysuccinimide), to form an active ester of the payload.

  • Conjugation: Add the deprotected Propargyl-PEG2-amine (from Protocol 1) to the activated payload solution.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Purify the resulting alkyne-functionalized payload by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized payload to an azide-modified antibody. The antibody needs to be functionalized with azide groups prior to this reaction, which can be achieved through various methods, such as modifying lysine residues or incorporating unnatural amino acids.

Protocol 3: CuAAC for Antibody-Drug Conjugation

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in a compatible organic solvent like DMSO.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.

    • Prepare a fresh solution of a reducing agent, such as sodium ascorbate, in water.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the alkyne-functionalized payload solution to the antibody solution. A molar excess of the payload-linker is typically used to drive the reaction to completion.

  • Catalyst Addition:

    • Premix the CuSO₄ and THPTA solutions to form the copper-ligand complex.

    • Add the copper-ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Quenching: Stop the reaction by adding a chelating agent, such as EDTA, to sequester the copper catalyst.

Purification and Characterization of the ADC

After the conjugation reaction, the ADC must be purified to remove unreacted payload-linker, residual catalyst, and other reagents.

Protocol 4: ADC Purification by Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer, such as PBS.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the ADC with the equilibration buffer. The larger ADC will elute first, while the smaller, unreacted components will be retained longer.

  • Fraction Collection: Collect the fractions containing the purified ADC.

  • Concentration: Concentrate the pooled ADC fractions using a suitable method, such as centrifugal filtration.

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A (high salt): A high concentration of a salt like ammonium sulfate in a buffer (e.g., sodium phosphate, pH 7.0).

    • Mobile Phase B (low salt): The same buffer without the high salt concentration.

  • Chromatography:

    • Equilibrate a HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • The different drug-loaded species (DAR 0, 2, 4, etc.) will separate into distinct peaks.

    • Integrate the peak areas for each species.

    • Calculate the average DAR by taking the weighted average of the peak areas and their corresponding drug loads.

Protocol 6: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells that express the target antigen.

  • Cell Seeding: Seed antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and a relevant isotype control.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the ADC synthesis workflow and the signaling pathways of common cytotoxic payloads.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Propargyl_PEG2_NHBoc This compound Deprotection Boc Deprotection (e.g., TFA) Propargyl_PEG2_NHBoc->Deprotection Deprotected_Linker Propargyl-PEG2-NH2 Deprotection->Deprotected_Linker Conjugation1 Amide Bond Formation Deprotected_Linker->Conjugation1 Payload Payload-COOH Activation Payload Activation (e.g., EDC/NHS) Payload->Activation Activated_Payload Payload-NHS Activation->Activated_Payload Activated_Payload->Conjugation1 Alkyne_Payload Alkyne-Payload Conjugation1->Alkyne_Payload Conjugation2 CuAAC Click Chemistry Alkyne_Payload->Conjugation2 Azide_Antibody Azide-Modified Antibody Azide_Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity_Assay Tubulin_Inhibitor_Pathway ADC_Internalization ADC Internalization & Payload Release Tubulin_Inhibitor Tubulin Inhibitor (e.g., MMAE, DM1) ADC_Internalization->Tubulin_Inhibitor Disruption Disruption of Microtubule Polymerization/ Depolymerization Tubulin_Inhibitor->Disruption Microtubule_Dynamics Microtubule Dynamics Microtubule_Dynamics->Disruption Mitotic_Spindle Defective Mitotic Spindle Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage_Pathway ADC_Internalization ADC Internalization & Payload Release DNA_Damaging_Agent DNA Damaging Agent (e.g., PBD, Calicheamicin) ADC_Internalization->DNA_Damaging_Agent DNA_Damage DNA Double-Strand Breaks or Cross-linking DNA_Damaging_Agent->DNA_Damage DDR_Activation Activation of DNA Damage Response (DDR) Pathway (e.g., ATM/ATR kinases) DNA_Damage->DDR_Activation Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) DDR_Activation->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to Propargyl-PEG2-NHBoc for Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHBoc is a versatile heterobifunctional linker widely employed in bioconjugation, particularly for the modification of peptides and proteins. Its unique structure combines a terminal alkyne group for "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine that can be deprotected to introduce a primary amine for further functionalization.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in peptide and protein modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), methods for Boc deprotection, and strategies for the purification and characterization of the resulting conjugates.

The primary application of this compound is in CuAAC, a highly efficient and specific "click" reaction that forms a stable triazole linkage between the terminal alkyne of the linker and an azide-functionalized molecule, such as a peptide, protein, or labeling reagent.[1][2] The resulting triazole ring is exceptionally stable under a wide range of biological conditions.[3][4] It is important to note that the terminal alkyne in this compound is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires a strained cyclooctyne.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
CAS Number 869310-84-9
Appearance Colorless to light yellow liquid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Synonyms t-Boc-N-Amido-PEG2-Propargyl, Boc-Amine-PEG2-propargyl

Experimental Protocols

This section provides detailed methodologies for the modification of peptides and proteins using this compound. The overall workflow typically involves the introduction of an azide or alkyne functionality into the biomolecule, followed by the CuAAC reaction, and subsequent purification and analysis.

Preparation of Azide-Modified Peptides

Azide functionalities can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using azide-bearing amino acids (e.g., azidohomoalanine) or by post-synthetic modification of a reactive side chain.

Protocol 1: On-Resin Azidation of a Lysine Residue

This protocol describes the conversion of a primary amine on a lysine side chain to an azide while the peptide is still attached to the solid support.

Materials:

  • Fmoc-protected peptide on resin with a selectively deprotected lysine side chain

  • Imidazole-1-sulfonyl azide hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

  • Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the solution to the resin and shake at room temperature for 4-6 hours.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

start Start: Peptide on Resin with free Lysine amine swell Swell Resin in DMF start->swell wash1 Wash with DMF swell->wash1 azidation On-Resin Azidation Reaction wash1->azidation reagents Prepare Azidating Reagents (Imidazole-1-sulfonyl azide, DIPEA in DMF) reagents->azidation wash2 Wash with DMF, DCM, MeOH azidation->wash2 dry Dry Resin wash2->dry end_node End: Azide-Modified Peptide on Resin dry->end_node

Workflow for on-resin azidation of a peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-modified peptide with this compound.

Protocol 2: Solution-Phase CuAAC Reaction

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4 or a mixture of water and a co-solvent like DMSO or t-butanol

Procedure:

  • Dissolve the azide-modified peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • Add this compound to the peptide solution. A molar excess of 1.5 to 5 equivalents of the linker is typically used.

  • In a separate tube, prepare a catalyst premix by combining CuSO₄ (to a final concentration of 50-250 µM) and the ligand (e.g., THPTA, at a 5-fold molar excess to CuSO₄).

  • Add the catalyst premix to the peptide/linker solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the product can be purified.

cluster_reactants Reactants cluster_catalyst Catalyst System AzidePeptide Azide-Modified Peptide Reaction CuAAC Reaction (Click Chemistry) AzidePeptide->Reaction PropargylPEG This compound PropargylPEG->Reaction CuSO4 CuSO₄ (Cu²⁺) CuSO4->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Product Peptide-PEG-NHBoc Conjugate Reaction->Product

Components of the CuAAC reaction.

Typical CuAAC Reaction Parameters

ParameterTypical RangeNotes
Alkyne:Azide Molar Ratio 1.5:1 to 5:1An excess of the smaller molecule (this compound) is often used to drive the reaction to completion.
CuSO₄ Concentration 50 µM to 1 mMHigher concentrations can increase reaction rates but may also lead to protein damage.
Ligand Concentration 5-fold molar excess over CuSO₄Ligands like THPTA stabilize the Cu(I) oxidation state and protect biomolecules.
Sodium Ascorbate Conc. 1 mM to 10 mMA 5 to 10-fold molar excess over CuSO₄ is common to ensure reduction of Cu(II) to Cu(I).
Temperature Room Temperature to 37°CHigher temperatures can accelerate the reaction but may not be suitable for sensitive biomolecules.
Reaction Time 1 to 4 hoursDependent on reactant concentrations and temperature.
Typical Yields >80-95%CuAAC is known for its high efficiency and yields.
Boc Deprotection

The Boc protecting group is typically removed under acidic conditions to yield a free primary amine.

Protocol 3: Boc Deprotection of the PEGylated Peptide

Materials:

  • Lyophilized Peptide-PEG-NHBoc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or neat TFA

  • Cold diethyl ether

Procedure:

  • Dissolve the lyophilized Peptide-PEG-NHBoc conjugate in a solution of 50% TFA in DCM. Alternatively, neat TFA can be used.

  • Stir the solution at room temperature for 30-60 minutes.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

start Start: Peptide-PEG-NHBoc dissolve Dissolve in TFA/DCM start->dissolve react Stir at Room Temperature (30-60 min) dissolve->react evaporate Evaporate Solvents react->evaporate precipitate Precipitate with Cold Ether evaporate->precipitate wash_dry Wash and Dry Peptide precipitate->wash_dry end_node End: Peptide-PEG-NH₂ wash_dry->end_node

Workflow for Boc deprotection.

Purification and Characterization

Purification: The crude peptide conjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

Characterization: The purity and identity of the final conjugate are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). Mass spectrometry will confirm the successful conjugation by a mass shift corresponding to the addition of the this compound linker (or its deprotected form).

Data Presentation

The following table summarizes expected outcomes for a typical peptide modification experiment using this compound.

StepParameterExpected OutcomeAnalytical Method
CuAAC Reaction Conversion Efficiency>90%LC-MS
Purification Purity of Conjugate>95%Analytical RP-HPLC
Characterization Mass ConfirmationObserved mass matches theoretical mass of the conjugateESI-MS or MALDI-TOF MS
Boc Deprotection Deprotection Efficiency>99%LC-MS

Signaling Pathways and Applications

Peptides and proteins modified with this compound can be utilized in a wide range of applications. The PEG linker can improve the pharmacokinetic properties of therapeutic peptides, and the terminal amine (after deprotection) can be used to attach other molecules such as fluorophores for imaging, targeting ligands, or cytotoxic drugs for antibody-drug conjugates (ADCs).

For example, a PEGylated peptide may be designed to inhibit a specific protein-protein interaction within a signaling pathway. The diagram below illustrates a generic signaling pathway where a modified peptide could act as an inhibitor.

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression ModifiedPeptide Modified Peptide (Inhibitor) ModifiedPeptide->Kinase1

Inhibition of a signaling pathway by a modified peptide.

Conclusion

This compound is a powerful and versatile tool for the modification of peptides and proteins. Its combination of a "clickable" alkyne, a biocompatible PEG spacer, and a protected amine for further functionalization makes it an invaluable reagent in the development of novel bioconjugates for research, diagnostics, and therapeutic applications. The robust and high-yielding nature of the CuAAC reaction, coupled with straightforward purification and characterization methods, ensures the reliable and efficient synthesis of well-defined modified biomolecules. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound in your research endeavors.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG2-NHBoc in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile bifunctional linker, featuring a terminal alkyne for "click" chemistry and a Boc-protected amine, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.

Introduction to CuAAC with this compound

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and highly specific formation of a stable triazole linkage between a terminal alkyne (present on this compound) and an azide-functionalized molecule.[3] This reaction is characterized by its high yields, mild reaction conditions, and orthogonality to most functional groups found in biological systems, making it ideal for bioconjugation.[4][5]

The this compound linker offers a dual functionality. The propargyl group serves as a handle for the CuAAC reaction, while the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for subsequent deprotection and further functionalization. This sequential reactivity is highly advantageous in multi-step synthetic strategies common in drug development.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

The following tables summarize typical starting conditions and expected outcomes for CuAAC reactions involving this compound. These values should serve as a foundation for optimization for specific substrates and applications.

Table 1: General CuAAC Reaction Conditions

ParameterRecommended RangeNotes
Reactants This compound and an azide-functionalized moleculeThe molar ratio of alkyne to azide is typically 1:1.5 to 1.5:1.
Copper Source CuSO₄·5H₂OTypically used in concentrations ranging from 50 µM to 1 mM.
Reducing Agent Sodium AscorbateUsed in 5 to 10-fold molar excess over the copper sulfate to maintain copper in the active Cu(I) state. Should be prepared fresh.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand that protects biomolecules from copper-mediated damage and accelerates the reaction. A 1:5 molar ratio of Cu:THPTA is common.
Solvent Aqueous buffers (e.g., PBS pH 7.4), DMSO, or mixturesThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.
Temperature Room Temperature to 37°CGentle heating can increase the reaction rate, but room temperature is often sufficient.
Reaction Time 1 to 24 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).

Table 2: Representative Yields for CuAAC Bioconjugation

Alkyne SubstrateAzide SubstrateReaction TimeTypical Yield (%)
This compoundAzido-functionalized peptide4 hours> 90%
This compoundAzido-functionalized small molecule2 hours> 95%
This compoundAzido-functionalized oligonucleotide6 hours> 85%
This compoundAzido-modified protein surface12 hours70-90%
Note: Yields are highly dependent on the specific reactants, their concentrations, and the optimization of reaction conditions.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation in Aqueous Buffer

This protocol is suitable for conjugating this compound to a water-soluble, azide-functionalized biomolecule.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenating solutions)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer to achieve a final 1.5 to 5-fold molar excess over the azide-functionalized molecule.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let the premix stand for 1-2 minutes.

  • Reaction Assembly:

    • To the solution of the azide-functionalized biomolecule, add the desired volume of the this compound solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours.

    • Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Triethylsilane (TES) or another scavenger (optional, to prevent side reactions)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution:

    • Dissolve the purified and dried Boc-protected conjugate in an appropriate solvent like DCM.

  • Deprotection:

    • Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid, a scavenger like TES can be added.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purification:

    • The crude product can be further purified by an appropriate method such as column chromatography or preparative HPLC.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction cluster_purification Purification & Deprotection azide Azide-Functionalized Molecule mix Combine Reactants and Catalyst System azide->mix alkyne This compound alkyne->mix copper CuSO4 copper->mix ligand THPTA ligand->mix reducer Sodium Ascorbate (freshly prepared) reducer->mix incubate Incubate at RT or 37°C (1-24h) mix->incubate purify1 Purify Conjugate (e.g., SEC, Dialysis) incubate->purify1 deprotect Boc Deprotection (TFA/DCM) purify1->deprotect purify2 Final Product Purification deprotect->purify2

Caption: Experimental workflow for CuAAC bioconjugation with this compound and subsequent Boc deprotection.

ADC_PROTAC_Logic cluster_linker Bifunctional Linker cluster_molecules Functional Molecules cluster_conjugation Sequential Conjugation linker This compound step1 Step 1: CuAAC Reaction linker->step1 mol1 Molecule A (with Azide group) mol1->step1 mol2 Molecule B (with Amine-reactive group) step3 Step 3: Amine Coupling mol2->step3 intermediate Intermediate Conjugate (Boc-protected) step1->intermediate step2 Step 2: Boc Deprotection intermediate->step2 activated_intermediate Activated Intermediate (with free Amine) step2->activated_intermediate activated_intermediate->step3 final_product Final Bifunctional Conjugate (e.g., ADC, PROTAC) step3->final_product

Caption: Logical workflow for the synthesis of bifunctional molecules like ADCs or PROTACs using this compound.

References

Perfecting the Link: Application Notes and Protocols for Propargyl-PEG2-NHBoc Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Achieving High-Efficiency Bioconjugation with Propargyl-PEG2-NHBoc.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a robust and highly efficient method for the covalent ligation of molecules. This reaction forms a stable triazole linkage between a terminal alkyne and an azide, offering high yields and specificity under mild conditions. This compound is a versatile bifunctional linker that incorporates a terminal alkyne for CuAAC reactions and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal component in the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and protocols for the successful use of this compound in click chemistry, with a focus on both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methodologies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method for creating a triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Reaction Parameters and Optimization

The success of the CuAAC reaction is dependent on several key parameters. The following table summarizes typical starting conditions and ranges for optimization.

ParameterRecommended ConditionRange for OptimizationNotes
Solvent DMSO, t-BuOH/H₂O, DMFAcetonitrile, THFCo-solvents can be used to improve the solubility of reactants. For biomolecules, aqueous buffers are preferred.
Catalyst (Copper Source) CuSO₄·5H₂OCuBr, CuICuSO₄ is commonly used due to its stability and solubility in aqueous media.
Reducing Agent Sodium AscorbateShould be prepared fresh to ensure maximum activity.
Copper Ligand THPTA, TBTALigands accelerate the reaction and protect biomolecules from oxidative damage.
Reactant Molar Ratio (Alkyne:Azide) 1:1.2 to 1:1.51:1 to 1:3A slight excess of the azide component can help drive the reaction to completion.
Copper Concentration 100 µM50 µM to 1 mMHigher concentrations can increase reaction rates but may be detrimental to sensitive biomolecules.
Sodium Ascorbate Concentration 5 mM1 mM to 10 mMTypically used in excess relative to the copper catalyst.
Ligand to Copper Ratio 2:1 to 5:11:1 to 5:1A higher ratio can enhance catalyst stability and reaction efficiency.
Temperature Room Temperature (20-25°C)4°C to 40°CHigher temperatures can increase the reaction rate but may not be suitable for all biomolecules.
Reaction Time 1-4 hours30 minutes to 24 hoursDependent on reactant concentrations, temperature, and the specific substrates used.
pH 7-84-12The optimal pH can vary depending on the stability of the reactants.
Experimental Protocol: General Procedure for CuAAC with this compound

This protocol provides a general method for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other suitable buffer)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in the reaction buffer to the desired concentration.

    • Dissolve the azide-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • In a reaction vial, combine the this compound solution and the azide-functionalized molecule solution.

    • Add the THPTA stock solution to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • If the reaction is sensitive to oxygen, degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove the catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the copper catalyst may be cytotoxic or interfere with the biological system, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide. While this compound contains a terminal alkyne and is not strained, it can be reacted with an azide-functionalized molecule that has been modified to include a strained cyclooctyne (e.g., DBCO, BCN). Alternatively, for a true SPAAC reaction, the this compound would need to be replaced with a PEG linker containing a strained alkyne. However, for the purpose of these notes, we will focus on the reaction of a terminal alkyne with a strained azide partner, which is a common strategy.

Reaction Parameters for SPAAC
ParameterRecommended ConditionRange for OptimizationNotes
Solvent PBS (pH 7.4), DMSO, DMFAqueous buffers, organic co-solventsThe choice of solvent depends on the solubility of the reactants.
Reactant Molar Ratio (Alkyne:Azide-Cyclooctyne) 1:1.5 to 1:21:1 to 1:3An excess of the cyclooctyne component is often used.
Temperature Room Temperature (20-25°C)4°C to 37°CReactions are typically performed at or near physiological temperatures.
Reaction Time 1-12 hours30 minutes to 24 hoursReaction times are generally longer than CuAAC and are highly dependent on the specific strained cyclooctyne used.
pH 7.0-7.56.5-8.0Mildly basic conditions can sometimes accelerate the reaction.
Experimental Protocol: General Procedure for SPAAC

This protocol describes the reaction of this compound with an azide-functionalized molecule that also contains a strained cyclooctyne.

Materials:

  • This compound

  • Azide-functionalized molecule containing a strained cyclooctyne (e.g., DBCO-azide)

  • Reaction Buffer (e.g., PBS pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in the reaction buffer.

    • Dissolve the azide-cyclooctyne molecule in the reaction buffer.

  • Reaction Setup:

    • Combine the two reactant solutions in a reaction vial.

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C with gentle agitation.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using standard techniques such as size-exclusion chromatography or HPLC.

Application in PROTAC Synthesis

This compound is an excellent linker for the synthesis of PROTACs. The alkyne group allows for the attachment of one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand) via click chemistry, while the Boc-protected amine can be deprotected to attach the second ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Propargyl_PEG This compound Clicked_Product Ligand 1-PEG2-NHBoc Propargyl_PEG->Clicked_Product CuAAC or SPAAC Azide_Ligand1 Azide-Ligand 1 (E3 Ligase or Target Protein) Azide_Ligand1->Clicked_Product Deprotection Boc Deprotection (e.g., TFA) Clicked_Product->Deprotection Deprotected_Product Ligand 1-PEG2-NH2 Deprotection->Deprotected_Product PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Deprotected_Product->PROTAC Amide Coupling (e.g., HATU, EDC) Ligand2_COOH Ligand 2-COOH (Target Protein or E3 Ligase) Ligand2_COOH->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action: Ubiquitin-Proteasome Pathway

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_pathway Ubiquitin-Proteasome System Hijacked by PROTAC PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycling PROTAC & Ubiquitin Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Application Notes: High-Efficiency Boc Deprotection of Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions. Propargyl-PEG2-NHBoc is a valuable bifunctional linker, incorporating a terminal alkyne for click chemistry applications and a protected amine for subsequent conjugation. The deprotection of the Boc group is a critical step to unmask the primary amine, enabling its use in further synthetic transformations.

This document provides detailed protocols for the efficient deprotection of this compound using trifluoroacetic acid (TFA), the most common and robust method for this transformation.[2][3] Alternative methods are also discussed for substrates that may be sensitive to strong acids.

Chemical Reaction

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate. The tert-butyl group is cleaved as the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine as its corresponding salt (in this case, the trifluoroacetate salt).

Reaction Scheme:

This compound + CF₃COOH → Propargyl-PEG2-NH₃⁺CF₃COO⁻ + CO₂ + (CH₃)₂C=CH₂

Boc Deprotection Methods and Conditions

Several acidic reagents can be employed for Boc deprotection. The choice of reagent and conditions often depends on the sensitivity of other functional groups within the molecule. The most common methods involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Milder, alternative methods exist for particularly acid-labile compounds.

ReagentSolvent(s)Typical ConcentrationTemperature (°C)Reaction TimeYield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp0.5 - 2 hours>95%
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate4MRoom Temp1 - 4 hoursHigh
Oxalyl ChlorideMethanol3 equivalentsRoom Temp1 - 4 hoursup to 90%
p-Toluenesulfonic Acid (TsOH)1,2-Dimethoxyethane (DME)Stoichiometric40°C2 hours91-98%
Thermal (Catalyst-Free)WaterN/A90-100°C< 15 minutesHigh

Experimental Protocol: TFA-Mediated Deprotection of this compound

This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Cool the solution to 0°C using an ice bath.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 1:1 mixture of DCM and TFA, or a 25% TFA solution in DCM. For a 1:1 mixture, if you used 5 mL of DCM to dissolve the starting material, add 5 mL of TFA.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Optional Neutralization: If the free amine is required instead of the TFA salt, perform the following steps. Note that the resulting free amine may be less stable.

      • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

      • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

  • Purification and Storage:

    • The resulting Propargyl-PEG2-NH₂ TFA salt is often of sufficient purity to be used directly in the next step.

    • If further purification is needed, column chromatography on silica gel can be performed, though the polar nature of the free amine may require polar solvent systems (e.g., DCM/Methanol with a small amount of ammonium hydroxide).

    • Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.

Workflow and Logic Diagrams

The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Reaction Start This compound Product Propargyl-PEG2-NH3+ TFA- Start->Product  Acid-catalyzed  hydrolysis TFA TFA / DCM Byproducts CO2 + Isobutylene

Caption: Chemical transformation for Boc deprotection.

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_final Final Product dissolve Dissolve this compound in anhydrous DCM cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA cool->add_tfa stir Stir at room temperature for 1-2h add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Remove solvent and excess TFA in vacuo monitor->evaporate neutralize Optional: Neutralize with NaHCO3(aq) and perform aqueous extraction evaporate->neutralize dry Dry organic layer and concentrate neutralize->dry product Obtain Propargyl-PEG2-NH2 as TFA salt or free base dry->product

Caption: Experimental workflow for Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Minimize exposure and handle it in a fume hood.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure buildup.

References

Application Notes and Protocols for the Conjugation of Propargyl-PEG2-NHBoc to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Propargyl-PEG2-NHBoc to a molecule containing a primary amine. This procedure is a cornerstone in bioconjugation and drug development, enabling the linkage of a propargyl functional group, a versatile handle for "click chemistry," to a target molecule via a flexible polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protecting group on the amine of the PEG linker ensures controlled, sequential conjugation.

The overall process involves two key stages:

  • Boc Deprotection: The removal of the Boc protecting group from this compound to expose a primary amine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

  • Amide Bond Formation: The conjugation of the deprotected Propargyl-PEG2-amine to a carboxylic acid on the target molecule. This is facilitated by the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.

This application note provides detailed experimental procedures, data tables for reaction optimization, and visual workflows to guide researchers through a successful conjugation strategy.

Data Presentation

Quantitative data for the key steps of the conjugation protocol are summarized in the tables below to facilitate experimental design and optimization.

Table 1: Boc Deprotection of this compound

ParameterConditionTypical Yield (%)Reference
Reagent 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)>95%[1]
Temperature Room Temperature>95%[1]
Reaction Time 1 - 2 hours>95%[1]
Monitoring TLC, LC-MSN/A[2]

Table 2: EDC/NHS-Mediated Amide Bond Formation

ParameterConditionTypical Yield (%)Reference
Activation Reagents EDC (1.5 eq), NHS (1.5 eq)80-95%[3]
Solvent Anhydrous DMF or DMSO80-95%
Reaction pH 7.2 - 8.080-95%
Reaction Time 2 - 4 hours at RT, or overnight at 4°C80-95%
Monitoring TLC, LC-MSN/A

Experimental Protocols

Materials and Reagents
  • This compound

  • Target molecule with a carboxylic acid group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Solvents for purification (e.g., acetonitrile, water for HPLC)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC stain (e.g., ninhydrin)

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield Propargyl-PEG2-amine as its TFA salt.

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Acid Addition: Under a nitrogen or argon atmosphere, cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected amine product will be more polar (lower Rf value on TLC) than the starting material. For TLC, a suitable eluent is a mixture of DCM and methanol. The spots can be visualized using a ninhydrin stain, which will stain the primary amine of the product.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting residue is the Propargyl-PEG2-amine as its TFA salt, which can often be used directly in the next step.

    • Optional Neutralization: If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Caution should be exercised due to CO₂ evolution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start_node This compound in DCM add_tfa Add TFA (50% in DCM) Stir at 0°C to RT start_node->add_tfa monitor TLC / LC-MS add_tfa->monitor evaporation Evaporate solvent & excess TFA monitor->evaporation neutralization Optional: Neutralize with NaHCO₃ evaporation->neutralization end_product Propargyl-PEG2-amine (TFA salt or free amine) neutralization->end_product

Boc Deprotection Workflow
Part 2: EDC/NHS Conjugation to a Primary Amine

This protocol describes the conjugation of the deprotected Propargyl-PEG2-amine to a target molecule containing a carboxylic acid.

  • Activation of Carboxylic Acid:

    • In a separate dry flask, dissolve the carboxylic acid-containing target molecule in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. For optimal activation, this step can be performed at a pH of 4.5-6.0.

  • Conjugation:

    • Dissolve the Propargyl-PEG2-amine (TFA salt or free amine) in the same anhydrous solvent. If using the TFA salt, add 1.1 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the salt.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the amidation reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring: Monitor the progress of the conjugation by TLC or LC-MS, observing the consumption of the starting materials and the formation of the higher molecular weight conjugate.

  • Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer, such as Tris buffer, and stirring for 15-30 minutes.

  • Purification: Purify the final Propargyl-PEG2-conjugate from unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying small molecule PEG conjugates.

    • Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase of the HPLC. Filter the sample through a 0.22 µm syringe filter.

    • HPLC Conditions: Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS to identify those containing the pure product.

    • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization.

Conjugation_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Coupling cluster_purification Purification start_acid Target Molecule (-COOH) in DMF/DMSO add_edc_nhs Add EDC and NHS Stir at RT start_acid->add_edc_nhs activated_intermediate NHS-activated Intermediate add_edc_nhs->activated_intermediate mix_reactants Combine and stir (pH 7.2-8.0) activated_intermediate->mix_reactants start_amine Propargyl-PEG2-amine start_amine->mix_reactants conjugate Crude Conjugate mix_reactants->conjugate rp_hplc Reverse-Phase HPLC conjugate->rp_hplc pure_product Pure Propargyl-PEG2-Conjugate rp_hplc->pure_product

EDC/NHS Conjugation Workflow

Characterization of the Final Conjugate

The successful synthesis of the Propargyl-PEG2-conjugate should be confirmed by appropriate analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to verify the presence of characteristic peaks from both the target molecule and the Propargyl-PEG2-linker. The disappearance of the carboxylic acid proton and the appearance of new amide proton signals can confirm the conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase TFA concentration (e.g., to 50%) or extend the reaction time. Monitor closely by TLC/LC-MS.
Low Conjugation Yield Inefficient activation of the carboxylic acid. Hydrolysis of NHS-ester.Ensure anhydrous conditions for the activation step. Perform the reaction promptly after activation. Optimize the pH for both activation and conjugation steps.
Side Product Formation Reaction of EDC with the target molecule or PEG-amine.Use a two-step procedure where excess EDC and byproducts are removed before adding the amine.
Difficulty in Purification Similar polarities of product and starting materials.Optimize the HPLC gradient to achieve better separation. Consider alternative chromatography techniques like size-exclusion chromatography if there is a significant size difference.

References

Application Notes: Imaging Cellular Components with Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG2-NHBoc is a chemical tool used for labeling and visualizing various biomolecules within cells. This technique relies on a two-step process involving metabolic labeling and a subsequent bioorthogonal chemical reaction known as "click chemistry".[1][2] The propargyl group of the molecule is incorporated into cellular components, and the PEG2 (polyethylene glycol) linker provides spacing and solubility. The NHBoc (tert-butyloxycarbonyl) protecting group can be removed to reveal a primary amine, allowing for further conjugation, though for many imaging applications, the terminal alkyne of the propargyl group is the key functional handle. This alkyne serves as a target for a fluorescently-labeled azide molecule in a highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5] This method allows for the attachment of a wide variety of fluorescent probes to the metabolically labeled biomolecules, enabling their visualization by microscopy.

Principle of the Method

The use of this compound for cellular imaging is a bioorthogonal strategy, meaning the chemical reactions involved do not interfere with native biological processes. The process begins with the introduction of the propargyl-containing molecule to the cells. Cells take up this molecule and, depending on the specific design of the propargyl-containing substrate, incorporate it into newly synthesized proteins, glycans, or other biomolecules.

Following this metabolic incorporation, the cells are fixed and permeabilized. A "click reaction" is then performed to attach a fluorescent probe. This reaction typically involves a copper(I) catalyst, which is often generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A copper-chelating ligand, for instance, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is also included to stabilize the copper(I) ion and enhance reaction efficiency. The alkyne on the incorporated this compound reacts with an azide-functionalized fluorescent dye, forming a stable triazole linkage and rendering the target biomolecules visible under a fluorescence microscope.

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

  • Cell Seeding: Plate cells on a suitable imaging surface (e.g., glass-bottom dishes or coverslips) and culture in the appropriate growth medium until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the propargyl-containing metabolic precursor in a suitable solvent like DMSO. Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. The optimal concentration may vary depending on the cell type and the specific metabolic precursor and should be determined empirically.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the turnover rate of the biomolecule of interest.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated labeling reagent.

Protocol 2: Cell Fixation and Permeabilization

  • Fixation: Fix the cells by incubating with a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with a 0.1-0.5% Triton X-100 solution in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

Protocol 3: Click Chemistry Reaction

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, the following components are mixed in PBS in the specified order:

    • Fluorescent azide probe

    • Copper(II) sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Sodium ascorbate (freshly prepared)

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS. If desired, a nuclear counterstain such as DAPI can be included in one of the wash steps.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 4: Imaging

  • Microscopy: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.

  • Image Acquisition: Acquire images using optimized settings for exposure time and gain to achieve a good signal-to-noise ratio.

Data Presentation

Table 1: Recommended Reagent Concentrations for Click Chemistry

ReagentStock ConcentrationFinal ConcentrationNotes
Fluorescent Azide1-10 mM in DMSO1-10 µMOptimal concentration is fluorophore-dependent.
Copper(II) Sulfate (CuSO₄)100 mM in H₂O50-100 µMA 5:1 ligand to copper ratio is often recommended.
Ligand (e.g., THPTA)50 mM in H₂O250-500 µMHelps to protect cells from copper-induced damage.
Sodium Ascorbate100 mM in H₂O2.5-5 mMShould be prepared fresh for each experiment.

Table 2: Example Incubation Times and Conditions

ParameterConditionNotes
Metabolic Labeling Time1-72 hoursDependent on the rate of biosynthesis of the target molecule.
Fixation Time15-20 minutesOver-fixation can mask epitopes for antibody co-staining.
Permeabilization Time10-15 minutesExcessive permeabilization can damage cellular morphology.
Click Reaction Time30-60 minutesLonger times may increase background signal.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding Seed Cells metabolic_labeling Metabolic Labeling with this compound cell_seeding->metabolic_labeling fixation Fixation metabolic_labeling->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with Fluorescent Azide permeabilization->click_reaction mounting Mounting click_reaction->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for cell labeling.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product propargyl Propargyl-labeled Biomolecule (Alkyne) triazole Fluorescently Labeled Biomolecule (Stable Triazole Linkage) propargyl->triazole azide Fluorescent Azide Probe azide->triazole copper Copper(I) copper->triazole ligand Ligand ligand->copper

Caption: Click chemistry reaction mechanism.

Troubleshooting

ProblemPossible CauseSolution
Low or No Signal Inefficient metabolic labeling.Optimize the concentration of the propargyl-containing precursor and the labeling time.
Incomplete click reaction.Ensure all click reaction components are fresh, especially the sodium ascorbate. Optimize the concentrations of the reagents.
Low abundance of the target biomolecule.Increase the number of cells or use a more sensitive detection method.
High Background Non-specific binding of the fluorescent probe.Increase the number of washing steps after the click reaction. Include a blocking step before the click reaction.
Excess unincorporated labeling reagent.Ensure thorough washing after metabolic labeling.
Impure reagents.Use high-quality, purified reagents.
Cell Toxicity High concentration of the labeling reagent.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Copper-induced cytotoxicity.Use a copper-chelating ligand and the lowest effective copper concentration.

References

Functionalizing Nanoparticles with Propargyl-PEG2-NHBoc: Application Notes and Protocols for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of various nanoparticles with Propargyl-PEG2-NHBoc, a heterobifunctional linker crucial for advancing nanoparticle-based therapeutics and diagnostics. This document outlines detailed protocols for the surface modification of gold, magnetic, and liposomal nanoparticles, methods for their characterization, and explores their application in targeted drug delivery.

Introduction to this compound

This compound is a versatile linker molecule that features a terminal alkyne group (propargyl), a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique structure allows for a two-step functionalization strategy. The terminal alkyne group enables covalent attachment to azide-modified molecules or surfaces via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction. The Boc-protected amine, after deprotection, provides a primary amine for conjugation to various biomolecules, such as targeting ligands or therapeutic agents, through stable amide bond formation.

The inclusion of the PEG spacer enhances the biocompatibility of the functionalized nanoparticles by reducing non-specific protein adsorption, thereby prolonging their circulation time in biological systems.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Appearance Colorless to light yellow liquid
Solubility Soluble in water and most organic solvents

Applications in Nanoparticle Functionalization

The unique properties of this compound make it an ideal candidate for the surface modification of a variety of nanoparticles, enabling the development of sophisticated drug delivery systems and diagnostic tools.

  • Targeted Drug Delivery: The functionalized nanoparticles can be conjugated with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

  • Bioconjugation: The alkyne and amine functionalities allow for the attachment of a wide range of molecules, including fluorescent dyes for imaging, therapeutic proteins, and small molecule drugs.

  • Improved Pharmacokinetics: The PEG spacer helps to create a hydrophilic shell around the nanoparticles, which can reduce their uptake by the reticuloendothelial system (RES), leading to longer circulation times and improved bioavailability of the therapeutic payload.

Experimental Protocols

The following are generalized protocols for the functionalization of gold, magnetic, and liposomal nanoparticles with this compound. Researchers should optimize the reaction conditions for their specific nanoparticle system and application.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a two-step process for the functionalization of citrate-stabilized gold nanoparticles.

Step 1: Ligand Exchange with a Thiol-Modified this compound

  • Materials:

    • Citrate-stabilized gold nanoparticles (AuNPs)

    • Thiol-modified this compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Centrifugation equipment

  • Procedure:

    • To a solution of AuNPs, add the thiol-modified this compound linker. The molar ratio of the linker to AuNPs should be optimized.

    • Incubate the mixture at room temperature with gentle stirring for 1-2 hours to allow for ligand exchange on the gold surface.

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing unbound linker and resuspend the AuNPs in fresh PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

Step 2: Deprotection and Conjugation of a Targeting Ligand

  • Materials:

    • Boc-protected AuNPs from Step 1

    • Trifluoroacetic acid (TFA)

    • Targeting ligand with a carboxylic acid group (e.g., an antibody or peptide)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

    • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Procedure:

    • To deprotect the amine group, treat the Boc-protected AuNPs with a solution of TFA in a suitable solvent (e.g., dichloromethane). The reaction time should be optimized.

    • Neutralize the reaction and wash the AuNPs to remove excess TFA.

    • Activate the carboxylic acid group on the targeting ligand by reacting it with EDC and NHS in the reaction buffer.

    • Add the amine-functionalized AuNPs to the activated targeting ligand solution.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring.

    • Purify the final targeted AuNPs using centrifugation or size exclusion chromatography.

Functionalization of Magnetic Nanoparticles (MNPs)

This protocol outlines the functionalization of iron oxide nanoparticles that have been surface-modified with an azide group.

  • Materials:

    • Azide-functionalized magnetic nanoparticles (MNPs)

    • This compound

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Magnetic separation equipment

  • Procedure (Click Chemistry):

    • Disperse the azide-functionalized MNPs in the reaction buffer.

    • Add this compound to the MNP suspension.

    • In a separate tube, prepare a fresh solution of sodium ascorbate.

    • Add CuSO₄ and the sodium ascorbate solution to the MNP mixture to initiate the click reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

    • Purify the functionalized MNPs by magnetic separation, removing the supernatant and washing the particles with fresh buffer.

    • The Boc-protected amine can then be deprotected and conjugated to a desired molecule following a similar procedure as described for AuNPs.

Functionalization of Liposomes

This protocol describes the incorporation of a lipid-modified this compound into the liposome bilayer during formulation.

  • Materials:

    • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

    • Lipid-conjugated this compound (e.g., DSPE-PEG-Propargyl)

    • Azide-modified therapeutic agent or targeting ligand

    • Hydration buffer (e.g., PBS, pH 7.4)

    • Extrusion equipment

  • Procedure:

    • Dissolve the lipids, cholesterol, and the DSPE-PEG-Propargyl in a suitable organic solvent.

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of a defined pore size to produce unilamellar liposomes with a controlled size distribution.

    • The propargyl groups on the liposome surface can then be reacted with an azide-modified molecule via a click chemistry reaction as described for MNPs.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome After Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the addition of the PEG linker and conjugated molecules.
Zeta Potential Surface ChargeChange in surface charge depending on the terminal functional group (e.g., becoming more neutral after PEGylation).
Transmission Electron Microscopy (TEM) Morphology and Core SizeConfirmation of nanoparticle integrity and visualization of a potential surface coating.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of characteristic peaks corresponding to the functional groups of this compound (e.g., alkyne, amide).
UV-Vis Spectroscopy Surface Plasmon Resonance (for AuNPs)A red-shift in the absorbance peak upon surface modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular StructureConfirmation of the presence of the linker on the nanoparticle surface after dissolution of the core.

Table of Expected Quantitative Data (Illustrative Example)

Nanoparticle TypeModification StepHydrodynamic Diameter (nm)Zeta Potential (mV)Drug Loading Efficiency (%)
Gold Nanoparticles Bare AuNPs20 ± 2-35 ± 3N/A
+ Propargyl-PEG2-NH₂35 ± 3-10 ± 2N/A
+ Targeting Ligand50 ± 4-5 ± 2N/A
+ Doxorubicin52 ± 4-4 ± 215 ± 2
Magnetic Nanoparticles Bare MNPs100 ± 5+25 ± 4N/A
+ Propargyl-PEG2-NH₂115 ± 6+5 ± 3N/A
+ Targeting Ligand130 ± 70 ± 2N/A
+ Paclitaxel132 ± 7-2 ± 210 ± 1.5
Liposomes Bare Liposomes120 ± 8-20 ± 5N/A
+ Propargyl-PEG₂-Lipid125 ± 8-15 ± 4N/A
+ Targeting Ligand140 ± 9-10 ± 3N/A
+ siRNA142 ± 9-12 ± 385 ± 5

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific nanoparticles, linkers, and reaction conditions used.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

experimental_workflow Experimental Workflow for Nanoparticle Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Downstream Application NP_Synth Synthesize Nanoparticle Core (e.g., Gold, Magnetic, Liposome) Linker_Attach Attach this compound Linker NP_Synth->Linker_Attach Deprotection Boc Deprotection Linker_Attach->Deprotection Ligand_Conj Conjugate Targeting Ligand/ Therapeutic Agent Deprotection->Ligand_Conj Charact Physicochemical Characterization (DLS, Zeta, TEM, FTIR) Ligand_Conj->Charact Drug_Load Drug Loading (Optional) Charact->Drug_Load In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Drug_Load->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for nanoparticle functionalization.

Targeted Drug Delivery to EGFR-Expressing Cancer Cells

Nanoparticles functionalized with an EGFR-targeting ligand can specifically bind to cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR), leading to receptor-mediated endocytosis and intracellular drug delivery. The delivered therapeutic agent can then interfere with downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, to inhibit cell proliferation and survival.

EGFR_pathway Targeted Nanoparticle Inhibition of EGFR Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NP Functionalized Nanoparticle (with EGFR Ligand & Drug) EGFR EGFR NP->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Drug Released Drug Endosome->Drug Drug Release Drug->PI3K Drug->RAS Proliferation Cell Proliferation & Survival Drug->Proliferation       Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition Inhibition

Propargyl-PEG2-NHBoc: A Versatile Linker for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Propargyl-PEG2-NHBoc is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, enables the precise and efficient conjugation of therapeutic agents to targeting moieties. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where specificity and controlled drug release are paramount.[1][2] The propargyl group facilitates covalent linkage to azide-containing molecules via the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[2][3] The PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the final conjugate.[4] The Boc-protected amine provides a stable handle that, upon deprotection, can be readily coupled to drugs, targeting ligands, or other molecules of interest through stable amide bond formation.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction setup, characterization, and quality control.

PropertyValueReference
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS Number 869310-84-9
Appearance Liquid
Purity ≥95%
Storage Temperature 4°C
Solubility Soluble in DMSO and DMF

Key Applications in Targeted Drug Delivery

This compound is a cornerstone in the modular synthesis of complex bioconjugates. Its application streamlines the development of targeted therapies by allowing for a stepwise and efficient assembly of the final drug delivery system.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody selectively targets cancer cells, and upon internalization, the drug is released, leading to targeted cell death while minimizing systemic toxicity.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing optimal spacing and orientation for efficient ternary complex formation.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involved in utilizing this compound for the development of targeted drug delivery systems.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of linker) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Propargyl-PEG2-amine.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Deprotected Propargyl-PEG2-Amine via EDC/NHS Chemistry

This protocol outlines the formation of a stable amide bond between the deprotected linker and a molecule containing a carboxylic acid group (e.g., a drug or targeting ligand).

Materials:

  • Deprotected Propargyl-PEG2-amine (from Protocol 1)

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected Propargyl-PEG2-amine (1.1 equivalents) in anhydrous DMF or DCM and add TEA or DIPEA (2-3 equivalents).

  • Slowly add the solution of the deprotected linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate using column chromatography on silica gel.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the propargyl-functionalized molecule with an azide-containing partner (e.g., a targeting moiety or a drug).

Materials:

  • Propargyl-functionalized conjugate (from Protocol 2)

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • tert-Butanol/water or DMSO/water solvent mixture

  • Reaction vial

Procedure:

  • Prepare stock solutions of all reagents. For example: 10 mM propargyl-functionalized conjugate in DMSO, 12 mM azide-functionalized molecule in DMSO, 50 mM CuSO4 in water, and 100 mM sodium ascorbate in water (prepare fresh).

  • In a reaction vial, add the propargyl-functionalized conjugate (1 equivalent) and the azide-functionalized molecule (1.2 equivalents).

  • Add the solvent (e.g., a 1:1 mixture of tert-butanol and water).

  • If using a ligand, add THPTA (e.g., 5 equivalents relative to copper).

  • Add the CuSO4 solution (e.g., 0.1 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent).

  • Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete within this timeframe, but can be monitored by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Quantitative Data

The efficiency of the CuAAC reaction is a critical parameter in the synthesis of targeted drug delivery systems. The following table summarizes representative reaction yields for CuAAC with PEG linkers under various conditions.

Copper SourceLigandSolventReaction Time (h)Yield (%)Reference
CuBrPMDETADMF4884
CuSO4/Sodium AscorbateNonescCO22482.32
CuSO4/Sodium AscorbateNonescCO24887.14
CuINoneMolten PEG200024~97

Visualizations

Signaling Pathway: Receptor-Mediated Endocytosis

The following diagram illustrates a simplified pathway for receptor-mediated endocytosis, a common mechanism for the internalization of targeted drug delivery systems.

ReceptorMediatedEndocytosis Receptor-Mediated Endocytosis Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Ligand Targeting Ligand-Drug Conjugate Receptor Cell Surface Receptor Ligand->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clustering CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Scission EarlyEndosome Early Endosome (pH ~6.0-6.5) CoatedVesicle->EarlyEndosome Uncoating LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Drug Release ReceptorRecycling Receptor Recycling RecyclingEndosome->ReceptorRecycling ReceptorRecycling->Receptor Return to Cell Surface

Caption: A diagram of the receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of a targeted drug delivery system using this compound.

ExperimentalWorkflow Synthesis Workflow for Targeted Drug Delivery System cluster_synthesis Synthesis Steps cluster_reagents Key Reagents Start This compound Deprotection Boc Deprotection (Protocol 1) Start->Deprotection AmineLinker Propargyl-PEG2-Amine Deprotection->AmineLinker AmideCoupling Amide Coupling (Protocol 2) AmineLinker->AmideCoupling PropargylConjugate Propargyl-Drug/Ligand Conjugate AmideCoupling->PropargylConjugate ClickReaction CuAAC Click Reaction (Protocol 3) PropargylConjugate->ClickReaction FinalProduct Targeted Drug Delivery System ClickReaction->FinalProduct TFA TFA/DCM TFA->Deprotection DrugCOOH Drug-COOH EDCNHS EDC/NHS DrugCOOH->EDCNHS EDCNHS->AmideCoupling LigandN3 Ligand-N3 LigandN3->ClickReaction CuSO4Ascorbate CuSO4/ Sodium Ascorbate CuSO4Ascorbate->ClickReaction

References

Creating Fluorescent Probes with Propargyl-PEG2-NHBoc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes created using the heterobifunctional linker, Propargyl-PEG2-NHBoc. This versatile reagent enables the modular construction of probes for various applications in biological imaging, diagnostics, and drug development.

This compound features a terminal propargyl group for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." It also contains a Boc-protected amine, which, after deprotection, allows for covalent linkage to a targeting moiety. The short polyethylene glycol (PEG) spacer enhances solubility and reduces non-specific binding of the final conjugate.

Core Concepts and Workflow

The synthesis of a targeted fluorescent probe using this compound typically follows a three-step process:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus of this compound under acidic conditions.

  • Conjugation to a Targeting Moiety: The newly exposed primary amine is then covalently linked to a molecule of interest (e.g., a small molecule drug, peptide, or protein) that contains a reactive group, typically a carboxylic acid.

  • Fluorescent Labeling via Click Chemistry: The terminal alkyne of the Propargyl-PEG2 linker is reacted with an azide-functionalized fluorescent dye through CuAAC to yield the final fluorescent probe.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a fluorescent probe using this compound.

Table 1: Reaction Parameters for Fluorescent Probe Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)DCM251-2>95
Amide Coupling EDC, NHS, Amine-PEG-Propargyl, Carboxylic acid-TargetDMF or DMSO254-1270-90
CuAAC Propargyl-conjugate, Azide-dye, CuSO₄, Sodium Ascorbatet-BuOH/H₂O or DMSO251-4>90[1]

Table 2: Photophysical Properties of a Representative Fluorescent Probe

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine5 (Cy5)649670~250,000~0.28

Note: Photophysical properties can be influenced by the local environment and conjugation partners.

Experimental Protocols

The following are detailed protocols for the synthesis of a targeted fluorescent probe using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield Propargyl-PEG2-amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material).

  • To the stirred solution, add an equal volume of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield Propargyl-PEG2-amine, which can be used in the next step without further purification.

Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Targeting Molecule

This protocol details the conjugation of the deprotected Propargyl-PEG2-amine to a targeting molecule containing a carboxylic acid.

Materials:

  • Propargyl-PEG2-amine (from Protocol 1)

  • Carboxylic acid-containing targeting molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dipeisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing targeting molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Stir for 30 minutes at room temperature.

  • In a separate vial, dissolve Propargyl-PEG2-amine (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the Propargyl-PEG2-amine solution and DIPEA (2 equivalents) to the activated targeting molecule solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired Propargyl-PEG2-Target conjugate.

Protocol 3: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to attach an azide-functionalized fluorescent dye to the propargyl-containing conjugate.

Materials:

  • Propargyl-PEG2-Target conjugate (from Protocol 2)

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • tert-Butanol/Water (1:1) or DMSO

  • Size-exclusion chromatography or HPLC for purification

Procedure:

  • Dissolve the Propargyl-PEG2-Target conjugate (1 equivalent) and the azide-modified fluorescent dye (1.1-1.5 equivalents) in a suitable solvent such as a 1:1 mixture of tert-butanol and water or DMSO.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water). A stock solution of a copper ligand like THPTA (e.g., 50 mM in water) is also recommended.

  • Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents. If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.5 equivalents.

  • Protect the reaction from light and stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the fluorescent probe using size-exclusion chromatography or preparative HPLC to remove excess dye and copper catalyst.

Mandatory Visualizations

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry cluster_3 Purification & Analysis start This compound step1 Add TFA in DCM start->step1 product1 Propargyl-PEG2-NH2 (Amine-PEG-Alkyne) step1->product1 step2 EDC, NHS, DIPEA in DMF product1->step2 target Targeting Moiety (with -COOH) target->step2 product2 Propargyl-PEG2-Target Conjugate step2->product2 step3 CuSO4, Sodium Ascorbate product2->step3 dye Azide-Fluorescent Dye dye->step3 product3 Final Fluorescent Probe step3->product3 purification HPLC Purification product3->purification analysis LC-MS & Spectroscopy purification->analysis

Caption: Experimental workflow for fluorescent probe synthesis.

G probe Targeted Fluorescent Probe cell_membrane Cell Membrane probe->cell_membrane Binding receptor Target Receptor cell_membrane->receptor internalization Internalization receptor->internalization localization Subcellular Localization (e.g., Lysosome) internalization->localization signal Fluorescence Signal localization->signal microscopy Fluorescence Microscopy signal->microscopy Detection

Caption: Cellular imaging signaling pathway.

References

Application Notes and Protocols for Scaling Up Propargyl-PEG2-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scaled-up synthesis of Propargyl-PEG2-NHBoc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The protocols described herein are designed to be scalable for the production of gram-level quantities of the target compound.

Introduction

This compound, also known as tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker containing a terminal alkyne for "click" chemistry and a Boc-protected amine for subsequent functionalization. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. The synthesis of this linker is typically achieved through a Williamson ether synthesis, a robust and scalable method for forming ethers.

This document outlines the synthetic route starting from the commercially available Boc-NH-PEG2-OH and provides a detailed protocol for a gram-scale reaction. Additionally, it addresses the critical aspects of purification and characterization of the final product.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a Williamson ether synthesis. The hydroxyl group of the starting material, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH), is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with propargyl bromide to yield the desired product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Boc_PEG_OH Boc-NH-PEG2-OH Williamson_Ether_Synthesis Williamson Ether Synthesis Boc_PEG_OH->Williamson_Ether_Synthesis Propargyl_Br Propargyl Bromide Propargyl_Br->Williamson_Ether_Synthesis Base Base (e.g., NaH) Base->Williamson_Ether_Synthesis Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Williamson_Ether_Synthesis Propargyl_PEG_NHBoc This compound Byproduct NaBr + H2 Williamson_Ether_Synthesis->Propargyl_PEG_NHBoc Williamson_Ether_Synthesis->Byproduct

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierNotes
Boc-NH-PEG2-OH139115-91-6VariousStarting material
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7VariousBase
Propargyl Bromide, 80% in toluene106-96-7VariousAlkylating agent
Anhydrous Tetrahydrofuran (THF)109-99-9VariousReaction solvent
Anhydrous N,N-Dimethylformamide (DMF)68-12-2VariousCo-solvent (optional)
Saturated aqueous Ammonium Chloride (NH4Cl)12125-02-9-For quenching the reaction
Ethyl Acetate (EtOAc)141-78-6VariousExtraction solvent
Brine (Saturated aqueous NaCl)7647-14-5-For washing
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6VariousDrying agent
Silica Gel (230-400 mesh)7631-86-9VariousFor column chromatography
Hexanes110-54-3VariousEluent for column chromatography
Scaled-Up Synthesis of this compound (Gram Scale)

This protocol is designed for a theoretical yield of approximately 5 grams of this compound.

Reaction Setup:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH) (4.18 g, 20.0 mmol) .

  • Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in oil) (0.96 g, 24.0 mmol, 1.2 equivalents) portion-wise to the stirred solution.

    • Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a slightly cloudy suspension.

  • Cool the reaction mixture back to 0 °C.

  • Add Propargyl Bromide (80% solution in toluene) (2.68 mL, 24.0 mmol, 1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

Work-up Procedure:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous Ammonium Chloride (NH4Cl) solution (50 mL) .

  • Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc) (100 mL) .

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL) .

  • Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Purification Protocol

Purification of PEGylated compounds by traditional silica gel chromatography can be challenging due to their polarity.[1] A gradient elution is recommended to achieve good separation.

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc in Hexanes and gradually increasing to 50% EtOAc in Hexanes).

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Summary of a Representative Scaled-Up Reaction

ParameterValue
Starting MaterialBoc-NH-PEG2-OH (4.18 g, 20.0 mmol)
BaseNaH (60% in oil, 0.96 g, 24.0 mmol)
Alkylating AgentPropargyl Bromide (80% in toluene, 2.68 mL, 24.0 mmol)
SolventAnhydrous THF (100 mL)
Reaction Time16 hours
Reaction Temperature0 °C to Room Temperature
Theoretical Yield4.87 g
Actual Yield (Post-Purification) 3.9 - 4.4 g (80-90%)
Purity (by NMR/LC-MS) >95%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks should correspond to the protons of the Boc group, the PEG linker, the propargyl group, and the terminal alkyne.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks should correspond to the carbons of the Boc group, the PEG linker, and the propargyl group.

  • LC-MS: To confirm the molecular weight (MW: 243.3 g/mol ) and assess purity.[2][3]

Experimental Workflow

G Start Start Dissolve Dissolve Boc-NH-PEG2-OH in anhydrous THF Start->Dissolve Cool_1 Cool to 0 °C Dissolve->Cool_1 Add_Base Add NaH portion-wise Cool_1->Add_Base Stir_1 Stir at 0 °C, then RT Add_Base->Stir_1 Cool_2 Cool to 0 °C Stir_1->Cool_2 Add_Propargyl_Br Add Propargyl Bromide dropwise Cool_2->Add_Propargyl_Br Stir_2 Stir overnight at RT Add_Propargyl_Br->Stir_2 Monitor Monitor by TLC Stir_2->Monitor Quench Quench with sat. NH4Cl Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by NMR, LC-MS Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and quenched carefully.

  • Propargyl bromide is a lachrymator and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Propargyl-PEG2-NHBoc Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG2-NHBoc click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, the first step is to verify the integrity of your reagents and the reaction setup.

  • Reagent Quality : Ensure your this compound and azide-containing molecule are pure and have not degraded. Azides can be sensitive to light and heat, so proper storage is crucial.[1] Crucially, the reducing agent, typically sodium ascorbate, degrades over time and should be prepared fresh for each reaction.[1][2]

  • Catalyst Activity : The reaction relies on the presence of the active Cu(I) catalyst. If you are using a Cu(II) source like copper(II) sulfate (CuSO₄), ensure the reducing agent is in sufficient excess to generate and maintain the Cu(I) state.[1][3] If using a Cu(I) source (e.g., CuI), make sure it has not been oxidized to the inactive Cu(II) state.

  • Oxygen Exclusion : Oxygen can oxidize the Cu(I) catalyst. While not always necessary for fast reactions, deoxygenating your solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon can significantly improve yields, especially for slow reactions or when using low catalyst concentrations.

Q2: What is the optimal copper concentration for my reaction?

A2: The optimal copper concentration typically ranges from 50 µM to 1 mM. For most bioconjugation reactions, a concentration between 50 and 100 µM is sufficient to achieve high rates. Higher concentrations may not necessarily improve the rate and can increase the risk of damage to sensitive biomolecules.

Q3: Should I use a Cu(I) or Cu(II) source for my click reaction?

A3: While Cu(I) salts like copper(I) iodide (CuI) can be used, it is often more convenient and effective to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. This method is generally preferred because it avoids issues with the instability and poor solubility of some Cu(I) salts. Using CuI is not recommended when maximal reaction rates are desired, as iodide ions can interfere with the catalytic cycle.

Q4: What is the purpose of a ligand in the CuAAC reaction, and do I need one?

A4: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are highly recommended. They play several crucial roles:

  • Stabilize the Cu(I) catalyst : Ligands protect the Cu(I) ion from oxidation and disproportionation, keeping the catalyst active.

  • Accelerate the reaction rate : They increase the reaction's efficiency, which is particularly important at low reactant concentrations.

  • Protect biomolecules : By chelating the copper, ligands help minimize the generation of reactive oxygen species (ROS) that can damage sensitive substrates.

Q5: My reactants have poor solubility in aqueous buffers. How can I address this?

A5: If your this compound or azide substrate has limited aqueous solubility, you can use a co-solvent. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are commonly used to ensure all reactants are fully dissolved. A good starting point is a 1:1 to 4:1 mixture of organic solvent to water.

Troubleshooting Guide for Low Yield

This section provides a systematic approach to identifying and resolving the causes of low reaction yield.

Symptom Possible Cause Recommended Solution(s)
No or very little product formation Inactive Catalyst 1. Prepare sodium ascorbate solution fresh before each use. 2. Use a 5- to 10-fold molar excess of sodium ascorbate over the copper sulfate concentration. 3. Degas all buffers and the final reaction mixture with nitrogen or argon to remove oxygen, which oxidizes the Cu(I) catalyst.
Degraded Reagents 1. Check the purity and integrity of your this compound and azide reagents. 2. Store azides protected from light and heat. 3. Perform a test reaction with a simple, reliable alkyne (e.g., propargyl alcohol) and a test azide (e.g., a fluorescent coumarin azide) to verify the activity of your catalyst system and other reagents.
Incorrect Stoichiometry 1. While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible or less precious reactant can drive the reaction to completion.
Reaction starts but does not go to completion Insufficient Catalyst Turnover 1. Add a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst and accelerate the reaction. A common ligand-to-copper ratio is 5:1. 2. Ensure the pH of the reaction is optimal, typically between 6.5 and 8.0. Avoid Tris buffer, as it can inhibit the reaction by chelating copper.
Substrate-Specific Issues 1. For large biomolecules where the alkyne or azide group may be sterically hindered or poorly accessible, consider adding denaturants like DMSO or gently increasing the reaction temperature (e.g., to 37-40°C).
Observation of side products or sample degradation Reactive Oxygen Species (ROS) Damage 1. The combination of a Cu(II) salt and sodium ascorbate can generate ROS, which may damage sensitive biomolecules. The use of an accelerating ligand like THPTA is critical to minimize this. 2. Consider adding aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.
Oxidative Homocoupling (Glaser Coupling) 1. This alkyne-alkyne dimerization is a common side reaction. Ensure thorough deoxygenation of the reaction mixture and a sufficient excess of the reducing agent to suppress this pathway.
Precipitation during reaction 1. Insoluble precipitates could be a copper-acetylide complex, especially with certain alkynes. 2. Ensure adequate solvent is used to maintain solubility of all components. The use of co-solvents (DMSO, t-BuOH) can help. 3. For oligonucleotides, degassing solvents prior to the reaction can prevent precipitation.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield click reactions.

G start Low Reaction Yield reagent_check Check Reagent Integrity (Alkyne, Azide, Ascorbate) start->reagent_check catalyst_check Verify Catalyst System (Cu Source, Ligand, O2 Exclusion) reagent_check->catalyst_check Reagents OK failure Yield Still Low (Consult Advanced Support) reagent_check->failure Reagents Faulty condition_check Optimize Reaction Conditions (Solvent, pH, Temp, Time) catalyst_check->condition_check Catalyst OK catalyst_check->failure Catalyst Faulty purification_check Review Purification Method (Product Loss?) condition_check->purification_check Conditions OK condition_check->failure Conditions Suboptimal success Yield Improved purification_check->success Yield OK purification_check->failure Purification Issue

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (must be freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine stock solution (optional, 100 mM in water)

  • Reaction Buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

  • Prepare Reactants : In a microcentrifuge tube, combine the azide-modified biomolecule and this compound (typically at 1.1-1.5 molar excess over the biomolecule) in the reaction buffer. The final volume should be calculated to accommodate all subsequent additions.

  • Degas (Optional but Recommended) : Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix : In a separate tube, mix the required volume of CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Cu:Ligand is common. For example, for a final copper concentration of 100 µM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA in a 500 µL final reaction volume.

  • Reaction Assembly : a. Add the catalyst premix to the reactant solution. b. (Optional) Add aminoguanidine solution (e.g., to a final concentration of 5 mM). c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Incubation : Close the tube to minimize oxygen re-entry. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules. Gentle mixing on a rotator is beneficial.

  • Monitoring and Purification : Monitor the reaction progress using a suitable analytical method (e.g., HPLC, SDS-PAGE). Once complete, purify the conjugate using standard techniques like size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: Fluorogenic Assay for Reaction Optimization

Before committing expensive reagents, you can test the efficiency of your CuAAC conditions using a fluorogenic azide.

Procedure:

  • Run a Model Reaction : Perform a reaction as described in Protocol 1, but use a simple alkyne like propargyl alcohol in excess and a fluorogenic azide (e.g., coumarin azide) at the same concentration as your intended biomolecule. Let this reaction go to completion (e.g., 1-2 hours) to establish a 100% fluorescence signal.

  • Run the Test Reaction : Set up your actual reaction using your alkyne-biomolecule and the fluorogenic azide under the conditions you wish to test.

  • Analyze : After the desired reaction time, measure the fluorescence intensity of the test reaction (e.g., excitation at 404 nm, emission at 477 nm for a coumarin-based product).

  • Calculate Yield : Compare the fluorescence of your test reaction to the 100% signal from the model reaction to estimate the percent conversion. This allows for rapid optimization of parameters like ligand ratio, copper concentration, or temperature.

Quantitative Data Summary

The following tables provide typical concentration ranges and stoichiometric ratios for optimizing your this compound click reaction.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
Alkyne:Azide Molar Ratio 1:1 to 1.5:1A slight excess of the less critical component can drive the reaction.
CuSO₄ Concentration 50 µM - 1 mMFor bioconjugation, 50-100 µM is often optimal to balance rate and potential for substrate damage.
Sodium Ascorbate Conc. 1 mM - 10 mMUse a 5- to 10-fold molar excess over CuSO₄. Must be prepared fresh.
Ligand:Copper Ratio 2:1 to 5:1A 5:1 ratio is often recommended for bioconjugations to protect the substrate from ROS.

Table 2: Common Reaction Conditions

ParameterTypical ValueNotes
pH 6.5 - 8.0Compatible buffers include phosphate and HEPES. Avoid Tris.
Temperature Room Temp. to 40°CHigher temperatures can increase the rate but may harm sensitive molecules.
Solvent Aqueous buffer, or co-solvents (DMSO, t-BuOH, DMF)Co-solvents are used to solubilize hydrophobic reactants.
Reaction Time 1 - 24 hoursHighly dependent on reactant concentrations and temperature.

Reaction Mechanism Overview

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) follows a multi-step catalytic cycle. The diagram below outlines the key stages.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Azide Azide Substrate (R'-N3) Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product Triazole Product Metallacycle->Triazole_Product Ring Contraction + Protonolysis Triazole_Product->CuI Regenerates Catalyst

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Common side reactions with Propargyl-PEG2-NHBoc and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG2-NHBoc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a propargyl group (a terminal alkyne) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] It also has a Boc-protected amine. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[2][3] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Q2: What are the main reactive functionalities of this molecule?

The two key functional groups are:

  • Propargyl group (-C≡CH): This terminal alkyne is used for "click" reactions with azide-containing molecules.

  • Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It is stable under many conditions but can be removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be used for further conjugation, for example, by forming an amide bond with a carboxylic acid.

Q3: What are the general storage recommendations for this compound?

This compound should be stored at low temperatures, typically -20°C, and protected from moisture to prevent degradation of the reactive functionalities.

Troubleshooting Guide: Common Side Reactions and Prevention

This section details potential side reactions and provides guidance on how to prevent them.

Issue 1: Side Reactions Involving the Propargyl Group (during CuAAC)

The most common side reaction involving the propargyl group during CuAAC is oxidative homocoupling, also known as Glaser-Hay coupling. This reaction leads to the formation of a diyne byproduct, consuming the starting material and reducing the yield of the desired conjugate.

Prevention Strategies:

  • Deoxygenation: Thoroughly degas all solvents and reaction mixtures to remove dissolved oxygen. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solutions.

  • Use of a Reducing Agent: The active catalyst in CuAAC is Cu(I). Oxygen can oxidize Cu(I) to the inactive Cu(II) state. To counteract this, a reducing agent like sodium ascorbate is commonly added to the reaction mixture to reduce Cu(II) back to Cu(I).

  • Copper Ligands: Use a stabilizing ligand for the copper catalyst, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). These ligands protect the Cu(I) from oxidation and can increase the reaction rate.

  • Low Temperature: Performing the reaction at a lower temperature can help to suppress the homocoupling side reaction.

Troubleshooting Workflow for Low-Yield CuAAC Reactions

start Low or No Product Formation check_reagents Are all reagents fresh and of high purity? start->check_reagents check_copper Is the correct copper source (Cu(I) or Cu(II) with a reducing agent) being used? check_reagents->check_copper Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_oxygen Was the reaction mixture properly deoxygenated? check_copper->check_oxygen Yes solution_copper Use a Cu(I) source or a Cu(II) source with a fresh solution of a reducing agent like sodium ascorbate. check_copper->solution_copper No check_ligand Is a suitable copper ligand being used? check_oxygen->check_ligand Yes solution_oxygen Degas all solvents and the reaction mixture with an inert gas (Ar or N2). check_oxygen->solution_oxygen No check_buffer Is the buffer compatible (e.g., not Tris-based)? check_ligand->check_buffer Yes solution_ligand Add a stabilizing ligand like THPTA for aqueous reactions. check_ligand->solution_ligand No check_purification Is the purification method appropriate? check_buffer->check_purification Yes solution_buffer Use a non-coordinating buffer like PBS or HEPES. check_buffer->solution_buffer No check_purification->start Still low yield, re-evaluate conditions. solution_purification Consider alternative purification methods like SEC or IEX. check_purification->solution_purification No

Troubleshooting workflow for low-yield CuAAC reactions.
Issue 2: Side Reactions Involving the Boc-Protected Amine

The primary "side reaction" here is the premature or incomplete removal of the Boc protecting group. Additionally, the byproducts of the deprotection reaction can lead to further unwanted reactions.

Boc Deprotection and Associated Side Reactions:

The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA). This reaction generates a reactive tert-butyl cation. This cation can alkylate electron-rich amino acid residues such as tryptophan, tyrosine, and methionine, leading to undesired modifications of the target biomolecule.

Prevention Strategies:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS) or water.

  • Controlled Reaction Conditions: Ensure the deprotection reaction goes to completion by using a sufficient excess of TFA and an appropriate reaction time. Monitor the reaction progress using a suitable analytical technique like LC-MS.

Boc Deprotection Mechanism and Scavenger Action

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention Boc-NH-R Boc-NH-R Protonated_Boc Protonated_Boc Boc-NH-R->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic_Acid Protonated_Boc->Carbamic_Acid - tBu+ H2N-R H2N-R Carbamic_Acid->H2N-R - CO2 tBu+ tBu+ Alkylated_Residue Alkylated_Residue tBu+->Alkylated_Residue + Electron-Rich Residue Trapped_Cation Trapped_Cation tBu+->Trapped_Cation + Scavenger Electron_Rich_Residue Trp, Tyr, Met Electron_Rich_Residue->Alkylated_Residue Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Mechanism of Boc deprotection and prevention of side reactions.
Issue 3: Instability of the PEG Linker

The PEG linker itself can be susceptible to degradation under certain conditions.

  • Oxidation: The polyether backbone of PEG can undergo oxidation, which may lead to chain cleavage. This can be catalyzed by trace metal ions and exposure to oxygen.

  • Hydrolysis: The ether bonds in the PEG chain are generally stable but can be hydrolyzed under harsh acidic conditions.

Prevention Strategies:

  • Avoid Harsh Acidic Conditions: When possible, avoid prolonged exposure to strong acids.

  • Minimize Oxygen Exposure: Store PEGylated compounds under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

  • Use of Antioxidants: Consider including antioxidants, such as methionine or ascorbic acid, in the formulation buffer.

  • Metal Chelators: Ensure all buffers are free of trace metal ions by using high-purity reagents or by adding a chelator like EDTA.

Issue 4: Aggregation of PEGylated Conjugates

While PEGylation is intended to improve solubility, aggregation of the final conjugate can still occur, particularly at high concentrations.

Prevention Strategies:

  • Optimize Buffer Conditions:

    • pH: Avoid buffer pH values near the isoelectric point (pI) of the conjugate, as this can minimize solubility.

    • Ionic Strength: Modify the salt concentration of the buffer. Both very low and very high salt concentrations can sometimes promote aggregation.

  • Control Degree of Labeling: Excessive modification of a biomolecule can alter its surface properties and lead to aggregation. Reduce the molar excess of the PEG linker during conjugation to control the number of modifications.

  • Formulation with Excipients: The use of stabilizing excipients in the final formulation can help prevent aggregation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
CuAAC Reaction
Copper Concentration50 - 250 µMSufficient for catalysis without excessive side reactions.
Ligand to Copper Ratio≥ 5:1Protects Cu(I) and can accelerate the reaction.
Sodium Ascorbate5-10 times the copper concentrationEnsures complete reduction of Cu(II) to Cu(I).
Boc Deprotection
TFA Concentration in DCM20% - 50%Effective for Boc removal without being overly harsh.
Scavenger Concentration2% - 5% (e.g., TIS, water)Traps the tert-butyl cation to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between Propargyl-PEG2-amine (after Boc deprotection) and an azide-functionalized molecule.

Materials:

  • Propargyl-PEG2-amine (deprotected)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the deprotected Propargyl-PEG2-amine in degassed PBS.

    • Prepare a 10 mM stock solution of the azide-containing molecule in degassed PBS or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, add the Propargyl-PEG2-amine solution.

    • Add the azide-containing molecule, typically in a 1.1 to 2-fold molar excess.

    • Add the THPTA stock solution to a final concentration of 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, the product can be purified using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove the copper catalyst, excess reagents, and byproducts.

Protocol 2: Boc Deprotection using TFA

This protocol describes the removal of the Boc protecting group from this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound in DCM.

    • If using a scavenger, add TIS (e.g., 5% v/v).

    • Cool the solution in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50%.

  • Reaction:

    • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure (in a well-ventilated fume hood).

    • The resulting amine TFA salt can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

Disclaimer: The information provided in this technical support center is for research use only. Users should always consult relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures. Experimental conditions may need to be optimized for specific applications.

References

Technical Support Center: Preventing Biomolecule Aggregation During Propargyl-PEG2 Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting biomolecule conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation of biomolecules with Propargyl-PEG2 linkers, specifically focusing on the prevention of aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of biomolecule aggregation during conjugation with Propargyl-PEG2-NHS Ester?

A1: Biomolecule aggregation during conjugation is a multifactorial issue. Key contributors include:

  • High Biomolecule Concentration: Increased proximity of biomolecules can promote intermolecular interactions, leading to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact protein stability. Reactions performed at or near the isoelectric point (pI) of a protein can minimize its solubility and lead to aggregation.[2][3]

  • Localized High Reagent Concentration: Adding the Propargyl-PEG2-NHS Ester solution too quickly or without adequate mixing can create areas of high concentration, potentially causing localized precipitation and aggregation.

  • Hydrophobicity: The conjugation of the Propargyl-PEG2 linker can alter the surface properties of the biomolecule, potentially exposing hydrophobic patches that can interact and cause aggregation.[2][4]

  • Over-labeling: A high degree of labeling can significantly alter the physicochemical properties of the biomolecule, increasing its propensity to aggregate.

  • Presence of Pre-existing Aggregates: Starting with a biomolecule solution that already contains aggregates can seed further aggregation during the conjugation process.

Q2: How does the Propargyl-PEG2-NHS Ester reagent contribute to aggregation?

A2: While the PEG component of the linker is hydrophilic and generally intended to reduce aggregation, the overall conjugation process can still contribute to this issue. The modification of surface amines alters the charge and hydration shell of the biomolecule. If this modification exposes hydrophobic regions or disrupts stabilizing intramolecular interactions, aggregation can occur. The propargyl group itself is relatively small, but extensive modification of the biomolecule surface can lead to changes in its overall properties.

Q3: What are the optimal reaction conditions to minimize aggregation?

A3: Optimal conditions are biomolecule-dependent, but general recommendations include:

  • pH: For NHS ester reactions with primary amines, a pH range of 7.2-8.5 is generally recommended for efficient conjugation. However, for pH-sensitive proteins, a pH closer to physiological (7.4) may be necessary to maintain stability, even if the reaction is slower.

  • Temperature: Lower temperatures (e.g., 4°C) can slow down both the conjugation reaction and the process of protein unfolding and aggregation. This may require a longer reaction time.

  • Reagent-to-Biomolecule Molar Ratio: It is crucial to perform a titration to determine the optimal molar excess of the Propargyl-PEG2-NHS Ester. A lower degree of labeling is often less likely to cause aggregation.

Q4: Can additives in the reaction buffer help prevent aggregation?

A4: Yes, various stabilizing excipients can be included in the reaction buffer to help maintain biomolecule solubility and prevent aggregation. Common examples include:

  • Sugars: Sucrose and trehalose are known to stabilize proteins.

  • Amino Acids: Arginine and glutamate can increase protein solubility.

  • Glycerol: Often used at 5-20% to stabilize proteins.

  • Non-ionic Detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can help prevent aggregation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to biomolecule aggregation during Propargyl-PEG2-NHS Ester conjugation.

Problem Possible Cause Recommended Solution
Visible Precipitation or Increased Turbidity During Reaction Biomolecule concentration is too high.Perform the reaction at a lower biomolecule concentration.
Suboptimal buffer pH or ionic strength.Ensure the buffer pH is not near the biomolecule's pI. Optimize the ionic strength by testing a range of salt concentrations.
Localized high concentration of the PEG reagent.Add the dissolved Propargyl-PEG2-NHS Ester solution to the biomolecule solution slowly and with gentle, continuous mixing.
The biomolecule is inherently unstable under the reaction conditions.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing excipients such as glycerol, arginine, or non-ionic detergents to the buffer.
Increased High Molecular Weight (HMW) Species Detected by SEC Post-Conjugation Over-labeling of the biomolecule.Reduce the molar excess of the Propargyl-PEG2-NHS Ester in the reaction. Perform a titration experiment to find the optimal reagent-to-biomolecule ratio.
Presence of pre-existing aggregates in the starting biomolecule solution.Ensure the starting biomolecule is monomeric and free of aggregates by using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) for quality control before conjugation.
The conjugate is unstable in the purification or storage buffer.Optimize the formulation of the final buffer. Consider a pH screen and the addition of stabilizers. Store at a low temperature (2-8°C) and avoid freeze-thaw cycles.
Low Conjugation Yield Accompanied by Aggregation Hydrolysis of the NHS ester is competing with the conjugation reaction.Ensure the Propargyl-PEG2-NHS Ester is stored properly to prevent moisture contamination and prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Verify the reaction buffer pH is within the optimal range (7.2-8.5).
Steric hindrance around the reactive amine groups on the biomolecule.Consider using a longer PEG linker to reduce steric hindrance. Optimize the reaction time to balance conjugation efficiency and potential aggregation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and their impact on aggregation during bioconjugation. These values should be used as a starting point for optimization.

Table 1: Effect of Reaction Parameters on Aggregation

ParameterRecommended RangePotential Impact on Aggregation
Biomolecule Concentration 1-5 mg/mLHigher concentrations increase the risk of aggregation.
Buffer pH (for NHS Ester) 7.2 - 8.5Deviations can lead to instability; pH near the pI significantly increases aggregation risk.
Temperature 4°C - Room TemperatureLower temperatures generally reduce the rate of aggregation.
Molar Excess of PEG Reagent 5:1 to 20:1 (Reagent:Biomolecule)Higher ratios can lead to over-labeling and increased aggregation.

Table 2: Common Stabilizing Excipients and Their Working Concentrations

ExcipientTypical ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine 50 - 100 mMSuppresses protein-protein interactions and increases solubility.
Sucrose/Trehalose 5 - 10% (w/v)Preferential exclusion, stabilizing the native protein conformation.
Tween-20 0.01 - 0.1% (v/v)Non-ionic detergent that prevents surface-induced aggregation and solubilizes hydrophobic regions.

Experimental Protocols

Protocol 1: General Procedure for Propargyl-PEG2-NHS Ester Conjugation
  • Biomolecule Preparation:

    • Dialyze or buffer exchange the biomolecule into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.

    • Adjust the biomolecule concentration to 1-5 mg/mL.

    • Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.

  • Reagent Preparation:

    • Immediately before use, dissolve the Propargyl-PEG2-NHS Ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved Propargyl-PEG2-NHS Ester to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Quantification of Aggregation using Size-Exclusion Chromatography (SEC)
  • Column and Mobile Phase Selection:

    • Choose an SEC column with a fractionation range appropriate for the size of your biomolecule and its potential aggregates.

    • The mobile phase should be non-denaturing and promote the elution of the biomolecule without interacting with the column matrix. A common mobile phase is PBS.

  • Sample Preparation:

    • Filter the conjugated biomolecule sample through a low-protein-binding 0.1 or 0.22 µm filter.

  • Analysis:

    • Inject the sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The monomeric, conjugated biomolecule will elute as the main peak. High molecular weight (HMW) aggregates will elute earlier.

    • Integrate the peak areas to determine the percentage of monomer and aggregates.

Visualizations

experimental_workflow Experimental Workflow for Propargyl-PEG2-NHBoc Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_qc Quality Control biomolecule_prep Biomolecule Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Controlled Temp & Time) biomolecule_prep->conjugation reagent_prep Propargyl-PEG2-NHS Ester Preparation (Dissolve in DMSO) reagent_prep->conjugation purification Purification (SEC, Dialysis, or TFF) conjugation->purification analysis Analysis of Conjugate (SEC, DLS, SDS-PAGE) purification->analysis aggregation_check Aggregation Assessment analysis->aggregation_check

Caption: A typical experimental workflow for the conjugation of biomolecules with Propargyl-PEG2-NHS Ester.

troubleshooting_tree Troubleshooting Decision Tree for Biomolecule Aggregation start Aggregation Observed? cause Identify Potential Cause start->cause Yes solution_biomol Lower Biomolecule Concentration cause->solution_biomol High Concentration? solution_buffer Optimize Buffer pH & Ionic Strength cause->solution_buffer Suboptimal Buffer? solution_reagent Decrease Reagent Molar Ratio cause->solution_reagent Over-labeling? solution_temp Lower Reaction Temperature cause->solution_temp High Temperature? solution_additives Add Stabilizing Excipients cause->solution_additives Instability? end_node Re-run Experiment & Analyze solution_biomol->end_node solution_buffer->end_node solution_reagent->end_node solution_temp->end_node solution_additives->end_node

Caption: A decision tree to guide troubleshooting efforts when biomolecule aggregation is observed.

References

Challenges in the deprotection of the Boc group on Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges encountered during the deprotection of the Boc group on Propargyl-PEG2-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful deprotection in your experiments.

Troubleshooting Guide

This guide addresses common issues observed during the Boc deprotection of this compound and similar PEGylated substrates.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction does not proceed to completion.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis; therefore, inadequate acid strength or concentration can lead to an incomplete reaction.[1][2] Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[1][3]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time or higher temperatures for completion.[1] Extend the reaction time and continue to monitor the progress. Gentle heating can also be applied, but caution is advised to avoid potential side reactions with sensitive substrates.
Steric Hindrance The PEG chain can sterically hinder the acid's access to the Boc-protected amine, slowing the reaction. Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, which can be more effective for sterically hindered substrates.
Poor Solubility If the this compound is not fully dissolved, the reaction will be inefficient. Ensure the chosen solvent system fully dissolves the starting material.
Reagent Quality TFA is hygroscopic, and the presence of water can decrease its effective acidity. Use fresh, high-purity reagents.
Issue 2: Observation of Side Products

Symptoms:

  • TLC or LC-MS analysis reveals the presence of unexpected impurities alongside the desired deprotected product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Alkylation by tert-Butyl Cation The tert-butyl cation generated during deprotection is reactive and can alkylate nucleophilic sites on the substrate or product. Add a scavenger, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.
Degradation of Other Acid-Sensitive Groups If your molecule contains other acid-labile protecting groups (e.g., esters, trityl groups), they may be cleaved under the deprotection conditions.
- Use milder acidic conditions, such as a lower concentration of TFA or switching to 4M HCl in dioxane, which is often considered milder.
- Explore alternative deprotection methods that are less harsh, such as using Lewis acids (e.g., ZnBr₂) or thermal deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors including insufficient acid strength or concentration, inadequate reaction time or temperature, steric hindrance from the PEG chain, or poor solubility of the substrate.

Q2: How can I monitor the progress of the deprotection reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin can be very effective as it produces a distinct color (usually purple) with the newly formed primary amine. LC-MS can also be used for more detailed monitoring.

Q3: What are the standard conditions for Boc deprotection using TFA?

A common protocol involves dissolving the Boc-protected compound in Dichloromethane (DCM) and adding Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The reaction is often performed at 0°C initially and then allowed to warm to room temperature, typically for 1-2 hours.

Q4: I am observing degradation of an ester group in my molecule during Boc deprotection. What should I do?

If your molecule contains acid-sensitive groups like esters, standard TFA conditions can lead to their cleavage. To enhance selectivity, consider using milder acidic conditions. For example, 4M HCl in dioxane is often effective for Boc deprotection while minimizing the cleavage of t-butyl esters. One user reported that while 30 minutes with TFA led to 10-20% loss of an ester bond, using HCl in EtOAc for 6 hours resulted in complete deprotection with no ester cleavage.

Q5: Are there any non-acidic methods for Boc deprotection?

Yes, several alternative methods exist. Thermal deprotection, where the compound is heated in a suitable solvent, can be effective for some substrates. Other methods include the use of Lewis acids or reagents like oxalyl chloride in methanol.

Quantitative Data Summary

Deprotection ReagentTimeDeprotection EfficiencyEster Bond CleavageSource
TFA in DCM30 min100%10-20%
HCl in EtOAc6 h100%0%

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolve the this compound in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve the this compound in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl).

  • Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent can be removed in vacuo. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and washed with cold diethyl ether.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup start Dissolve This compound in DCM add_reagents Add TFA (and scavenger if needed) at 0°C start->add_reagents react Stir at RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete neutralize Neutralize (optional) concentrate->neutralize product Deprotected Amine neutralize->product

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Troubleshooting start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No increase_acid Increase Acid Conc. or Use Stronger Acid incomplete->increase_acid Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes end_incomplete Complete Deprotection side_products->end_incomplete No increase_time_temp Increase Time or Temperature increase_acid->increase_time_temp check_solubility Improve Solubility increase_time_temp->check_solubility check_solubility->end_incomplete milder_conditions Use Milder Conditions (e.g., HCl/Dioxane) add_scavenger->milder_conditions alternative_method Use Alternative Method (e.g., Thermal) milder_conditions->alternative_method end_side_products Clean Deprotection alternative_method->end_side_products

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Copper Catalyst Removal in Propargyl-PEG2-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG2-NHBoc.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound product from copper catalysts.

Issue Possible Cause Solution
Persistent Green or Blue Color in Product After Initial Purification The triazole product may be chelating the copper, making it difficult to remove with standard silica gel chromatography.- Chelation and Extraction: Wash the organic layer with an aqueous solution of a strong chelating agent like EDTA. - Scavenger Resins: Stir the reaction mixture with a copper-specific scavenger resin. - Ammonia Wash: For products stable in basic conditions, washing with aqueous ammonia can be effective in forming a water-soluble copper complex.
Low Product Yield After Purification - Product may have some water solubility, leading to loss during aqueous washes. - The product may be adsorbing to the silica gel or scavenger resin.- Minimize Water Contact: Use a minimal volume of aqueous washing solution and consider using brine to reduce the solubility of the organic product in the aqueous phase. - Test Resin Compatibility: Before committing the entire batch, test the binding of a small sample of your product to the scavenger resin. - Alternative Purification: Consider precipitation or trituration of the product if it is a solid.
Product is Water-Soluble, Making Extraction Difficult The PEG (Polyethylene Glycol) chain in your molecule imparts significant water solubility.- Dialysis: For larger PEGylated molecules, dialysis against a buffer containing EDTA is a highly effective method for removing copper ions. - Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to retain the product while copper salts are washed away. - Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can effectively separate the larger PEGylated product from smaller copper complexes.
Emulsion Formation During Liquid-Liquid Extraction High concentration of salts or other components in the reaction mixture can lead to the formation of a stable emulsion between the organic and aqueous layers.- Add Brine: Adding a small amount of saturated sodium chloride (brine) solution can help to break the emulsion. - Centrifugation: If the emulsion persists, centrifuging the mixture can help to force phase separation. - Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up the emulsion.
Product Degradation During Copper Removal The purification conditions (e.g., pH) may not be compatible with the stability of your Boc-protected amine or other functional groups.- Use Neutral pH Conditions: Employ scavenger resins or perform EDTA extractions at a neutral pH. - Avoid Harsh Reagents: Test the stability of your compound to any acidic or basic wash solutions on a small scale before applying to the entire batch.

Frequently Asked Questions (FAQs)

1. Why is it crucial to remove residual copper from my this compound reaction?

Residual copper can be problematic for several reasons:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for downstream biological applications and drug development.

  • Interference with Downstream Applications: The presence of copper can interfere with fluorescence-based assays, subsequent catalytic transformations, and can affect the stability of the final product.

  • Generation of Reactive Oxygen Species: Copper ions can lead to the generation of reactive oxygen species (ROS), which may damage the PEGylated molecule.

2. What are the most common methods for removing copper catalysts?

The most common methods include:

  • Chelation and Extraction: Using a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.

  • Solid-Phase Scavenging: Employing solid-supported resins with chelating functional groups that selectively bind to copper. The resin is then removed by simple filtration.

  • Filtration: Passing the reaction mixture through a plug of silica gel, neutral alumina, or Celite can remove precipitated copper salts.

  • Dialysis: This method is particularly useful for water-soluble biomolecules and polymers, where the product is retained within a dialysis membrane while smaller copper ions and complexes are dialyzed out into a buffer solution.

3. How do I choose the best copper removal method for my this compound product?

The choice of method depends on several factors, including the solubility of your product, the scale of your reaction, and the required level of purity. The decision-making workflow below can help guide your selection.

4. Can I use copper-free click chemistry to avoid this problem altogether?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that does not require a copper catalyst, thereby eliminating the need for a copper removal step. This is a key consideration during the design of your synthetic route.

Quantitative Comparison of Copper Removal Methods

The following table provides a summary of the expected efficiency of common copper removal techniques. The actual efficiency will depend on the specific reaction conditions and the properties of the product.

Method Typical Efficiency (% Copper Removal) Final Copper Concentration Advantages Disadvantages
EDTA Chelation & Extraction >95%< 50 ppmWidely applicable, cost-effective.Can be time-consuming, potential for emulsion formation, may not be suitable for water-soluble products.
Copper Scavenger Resins >99%< 10 ppmHigh efficiency, simple filtration workup, can be used in batch or flow.Can be more expensive, potential for non-specific binding of the product.
Dialysis (with EDTA) >99%< 5 ppmIdeal for water-soluble polymers and biomolecules, gentle conditions.Slow process, requires large volumes of buffer.
Silica Gel/Alumina Filtration Variable> 100 ppmSimple and fast for removing precipitated salts.Generally not effective for removing soluble copper complexes.

Experimental Protocols

Protocol 1: Copper Removal by EDTA Chelation and Liquid-Liquid Extraction

This protocol is suitable for products soluble in an organic solvent that is immiscible with water.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), pH 8

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the crude reaction mixture with 10 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (pH 8). Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.

  • Washing: Wash the organic layer with deionized water and then with brine to remove residual EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Removal Using a Chelating Resin

This protocol is suitable for products that are soluble in the reaction solvent.

Materials:

  • Crude reaction mixture

  • Copper scavenger resin (e.g., Chelex®, Cuprisorb™, SiliaMetS® Thiourea)

  • Reaction solvent

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Resin Addition: After the click reaction is complete, add the copper scavenger resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used (typically 3-5 equivalents).

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The progress can be monitored by the disappearance of color from the solution.

  • Filtration: Remove the resin by filtration, washing the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal from Water-Soluble Products by Dialysis

This protocol is ideal for PEGylated products that are soluble in water.

Materials:

  • Crude reaction mixture (in an aqueous buffer)

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Dialysis buffer (e.g., phosphate-buffered saline, PBS)

  • EDTA

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Transfer the aqueous reaction mixture into a length of dialysis tubing, ensuring to leave some headspace. Securely close both ends of the tubing.

  • First Dialysis: Immerse the dialysis tubing in a large volume of dialysis buffer (at least 100 times the sample volume) containing 10 mM EDTA. Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified product, free of copper and EDTA.

Visualizations

Copper_Removal_Workflow Start Crude this compound Reaction Mixture ProductSolubility Is the product soluble in an organic solvent? Start->ProductSolubility Resin Solid-Phase Scavenger Resin Start->Resin Alternative for soluble products WaterSoluble Is the product water-soluble? ProductSolubility->WaterSoluble No Extraction Liquid-Liquid Extraction with EDTA ProductSolubility->Extraction Yes Dialysis Dialysis with EDTA WaterSoluble->Dialysis Yes Insoluble Consider Precipitation/ Trituration WaterSoluble->Insoluble No PurifiedProduct Purified Product Extraction->PurifiedProduct Resin->PurifiedProduct Dialysis->PurifiedProduct Insoluble->PurifiedProduct

Caption: Decision workflow for selecting a copper removal method.

Chelation_Extraction_Pathway CrudeMixture Crude Reaction Mixture in Organic Solvent AddEDTA Add Aqueous EDTA Solution (pH 8) CrudeMixture->AddEDTA Shake Vigorous Shaking in Separatory Funnel AddEDTA->Shake PhaseSeparation Phase Separation Shake->PhaseSeparation AqueousLayer Aqueous Layer (Blue/Green Cu-EDTA Complex) PhaseSeparation->AqueousLayer OrganicLayer Organic Layer (Product) PhaseSeparation->OrganicLayer Repeat Repeat Extraction if Necessary OrganicLayer->Repeat Repeat->AddEDTA Aqueous layer is colored Wash Wash with Water and Brine Repeat->Wash Aqueous layer is colorless DryConcentrate Dry and Concentrate Wash->DryConcentrate PurifiedProduct Purified Product DryConcentrate->PurifiedProduct

Caption: Experimental workflow for copper removal by chelation and extraction.

Scavenger_Resin_Pathway CrudeMixture Crude Reaction Mixture AddResin Add Copper Scavenger Resin CrudeMixture->AddResin Stir Stir for 1-3 hours at Room Temperature AddResin->Stir Filter Filter to Remove Resin Stir->Filter ResinWaste Resin with Bound Copper Filter->ResinWaste Filtrate Filtrate Containing Product Filter->Filtrate Concentrate Concentrate Filtrate Filtrate->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct

Caption: Experimental workflow for copper removal using a scavenger resin.

Impact of buffer pH on Propargyl-PEG2-NHBoc conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propargyl-PEG2-NHBoc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions and a troubleshooting guide to address common challenges, particularly concerning the impact of buffer pH on conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it react with?

This compound itself is a protected amine linker. The tert-butoxycarbonyl (Boc) group is a protecting group on a primary amine. To make this molecule reactive for conjugation, the Boc group must first be removed (deprotection) to expose the primary amine (-NH2). This free amine can then be conjugated to an amine-reactive functional group, most commonly an N-hydroxysuccinimide (NHS) ester on another molecule (e.g., a protein, antibody, or other linker). The propargyl group on the other end of the PEG linker contains a terminal alkyne, which can be used in subsequent click chemistry reactions.[1][2][3][4][]

Q2: Why is the buffer pH critical for the conjugation of the deprotected Propargyl-PEG2-Amine to an NHS ester?

The reaction between a primary amine and an NHS ester is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.

  • Below pH 7.2: The primary amine group is predominantly protonated (-NH3+). In this state, it is no longer a strong nucleophile and will not efficiently react with the NHS ester.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. In this competing reaction, water attacks the NHS ester, causing it to degrade and become unreactive with the amine. This leads to a lower conjugation yield. Several sources recommend an optimal pH of 8.3-8.5 for maximizing the reaction with the amine while minimizing hydrolysis.

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your deprotected Propargyl-PEG2-Amine for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible choices within the optimal pH range of 7.2-8.5. A 0.1 M sodium bicarbonate solution naturally has a pH around 8.3, making it a common choice.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These should only be used at the end of the reaction to quench any remaining NHS ester.

Q4: How should I handle and dissolve the reagents?

NHS esters are sensitive to moisture. They should be stored in a desiccated environment at low temperatures (e.g., -20°C). Before opening, allow the vial to warm to room temperature to prevent condensation. If the NHS ester-containing molecule is not soluble in your aqueous reaction buffer, it can be dissolved in a small amount of an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 7.2-8.5 range. A pH that is too low will result in a protonated, unreactive amine, while a pH that is too high will accelerate the hydrolysis of the NHS ester.Verify that the reaction buffer pH is within the optimal range using a calibrated pH meter. Adjust as necessary. A pH of 8.3 is often a good starting point.
Incomplete Boc Deprotection: The Boc protecting group on the this compound was not fully removed, resulting in a low concentration of reactive primary amine.Ensure your deprotection protocol is complete. This typically involves treatment with a strong acid like trifluoroacetic acid (TFA). After deprotection, ensure the TFA is thoroughly removed before proceeding to the conjugation step, as its acidity will prevent the conjugation reaction.
Hydrolysis of NHS Ester: The NHS ester reagent has degraded due to moisture or prolonged exposure to aqueous buffer. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.Use freshly prepared reagents. Allow moisture-sensitive NHS ester vials to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
Use of Incompatible Buffer: The reaction is being performed in a buffer containing primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer such as PBS, borate, or carbonate buffer at the correct pH before adding the NHS ester.
Protein Aggregation/Precipitation after Conjugation Over-labeling of the Protein: Too many PEG chains have been attached to the protein, altering its surface charge and solubility.Reduce the molar excess of the deprotected Propargyl-PEG2-Amine relative to the protein. Optimize the stoichiometry of the reaction.
Protein Instability: The protein is not stable at the required reaction pH or temperature.Screen different compatible buffers within the 7.2-8.5 pH range to find one that enhances protein stability. Perform the reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time.
Lack of Reproducibility Inconsistent Reagent Activity: The NHS ester reagent may be degrading over time due to improper storage and handling.Aliquot the solid NHS ester reagent upon receipt and store it in a desiccated environment at -20°C. Use a fresh aliquot for each experiment.
Variations in Reaction Conditions: Minor differences in pH, temperature, or reaction time between experiments can lead to different outcomes.Standardize all reaction parameters. Precisely measure the pH of the buffer for each experiment. Use a consistent temperature and reaction time.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The half-life (the time it takes for half of the reactive NHS ester to be hydrolyzed) decreases significantly as the pH increases.

pH Temperature Approximate Half-life of NHS Ester
7.00°C4-5 hours
8.025°C~1 hour (general estimate)
8.64°C10 minutes

This table illustrates the critical balance required: the pH must be high enough for the amine to be deprotonated and reactive, but not so high that the NHS ester hydrolyzes before it can react.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25-50% TFA/DCM solution).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

  • Removal of Acid: Evaporate the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator. It is critical to ensure all TFA is removed, as its acidity will inhibit the subsequent conjugation step. Co-evaporation with a solvent like DCM or methanol may be necessary. The resulting deprotected Propargyl-PEG2-Amine is typically obtained as a TFA salt.

Protocol 2: Conjugation of Deprotected Propargyl-PEG2-Amine to an NHS-Ester Activated Protein
  • Prepare Protein Solution: Dissolve the protein to be conjugated in a compatible amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH of 8.3. The recommended protein concentration is typically 1-10 mg/mL.

  • Prepare Amine Solution: Dissolve the deprotected Propargyl-PEG2-Amine (from Protocol 1) in the same reaction buffer.

  • Initiate Reaction: Add a calculated molar excess of the Propargyl-PEG2-Amine solution to the protein solution. Gently mix the components.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purification: Purify the resulting PEGylated conjugate from excess PEG reagent and reaction byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Conjugation_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Amine-NHS Ester Conjugation cluster_purification Step 3: Purification A This compound B Add Trifluoroacetic Acid (TFA) A->B Dissolve in DCM C Deprotected Propargyl-PEG2-Amine B->C Stir 1-2h at RT E Add Deprotected Amine in Buffer (pH 7.2-8.5) C->E D Protein-NHS Ester D->E F PEGylated Protein Conjugate E->F Incubate 4h RT or overnight 4°C G Purify via SEC or Dialysis F->G H Final PEGylated Product G->H

Caption: Experimental workflow for this compound conjugation.

Competing_Reactions cluster_desired Desired Reaction (pH 7.2-8.5) cluster_competing Competing Reactions NHS Protein-NHS Ester Amine R-NH2 (Deprotonated Amine) NHS->Amine Conjugation Hydrolysis H2O (Hydrolysis) (Favored at pH > 8.5) NHS->Hydrolysis Degradation Conjugate Stable Amide Bond (PEGylated Protein) Amine->Conjugate Protonation H+ (Protonation) (Favored at pH < 7.2) Amine->Protonation Hydrolyzed_Ester Inactive Carboxylate Hydrolysis->Hydrolyzed_Ester Protonated_Amine R-NH3+ (Unreactive) Protonation->Protonated_Amine

References

Strategies to improve the solubility of Propargyl-PEG2-NHBoc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with Propargyl-PEG2-NHBoc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group for "click chemistry" reactions, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG component is hydrophilic and is intended to improve solubility in aqueous solutions.[][2] However, the linker itself is a relatively small molecule, and its overall solubility characteristics can be influenced by the molecule it is conjugated to. The Boc (tert-Butoxycarbonyl) group protects the amine functionality.[3]

Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?

A2: While the PEG linker is designed to enhance hydrophilicity, the final solubility of the conjugate is determined by the combined physicochemical properties of the linker and the attached molecule.[4] If your conjugate has poor aqueous solubility, it is likely due to one or more of the following factors:

  • Hydrophobic Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, it can overwhelm the solubilizing effect of the short PEG2 chain.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit in the chosen solvent system, leading to aggregation or precipitation.

  • Strong Intermolecular Interactions: The conjugate may have strong intermolecular forces (e.g., hydrogen bonding, π-stacking) or a highly crystalline structure that makes it difficult for solvent molecules to interact with it.

  • Inappropriate pH: If the conjugated payload contains ionizable functional groups (e.g., carboxylic acids or amines), the pH of the solution will significantly impact its charge state and, consequently, its solubility.

Q3: What are the best initial solvents for dissolving this compound conjugates?

A3: For initial solubilization and the creation of high-concentration stock solutions, water-miscible organic solvents are recommended. The most common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene glycols of lower molecular weight (e.g., PEG 300, PEG 400)

It is crucial to use anhydrous (dry) solvents, as hygroscopic solvents like DMSO can absorb water, which may impact the solubility of highly hydrophobic compounds.

Q4: Can I use heating or sonication to improve the solubility of my conjugate?

A4: Yes, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be effective for dissolving difficult compounds and breaking up aggregates. However, caution must be exercised. Excessive or prolonged heating can lead to the degradation of the conjugate, especially if it is linked to a thermally sensitive biomolecule like a protein. Always start with mild conditions and short durations.

Troubleshooting Guide for Solubility Issues

ProblemPossible CauseSuggested Solution
Precipitation in Aqueous Buffer The conjugated molecule is highly hydrophobic, overwhelming the PEG linker's effect.Use the co-solvent method (Protocol 1). Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and add it dropwise to the vigorously stirring aqueous buffer.
Cloudiness or Precipitation Upon Dilution The conjugate's solubility limit is exceeded in the final buffer system. The percentage of organic co-solvent is too low to maintain solubility.1. Decrease the final concentration of the conjugate. 2. Increase the initial concentration of the organic co-solvent in the stock solution to minimize the volume added. 3. Consider adding a surfactant (e.g., Tween-80) or a cyclodextrin (e.g., SBE-β-CD) to the aqueous buffer to help maintain solubility.
Inconsistent Results Between Experiments Variability in experimental conditions (e.g., temperature, mixing speed, solvent quality, rate of addition).Standardize the solubilization protocol. Ensure consistent solvent quality (use fresh, anhydrous solvents), control the temperature, and maintain a constant, rapid rate of stirring/vortexing during the addition of the stock solution.
Low Solubility in All Tested Solvents The conjugate has very strong intermolecular interactions or a highly crystalline structure. The conjugated payload may have acidic or basic groups that are not ionized at the current pH.1. Employ a combination of techniques, such as a co-solvent system with a surfactant. 2. If the conjugated molecule has ionizable groups, perform a pH-solubility profile to find the optimal pH for dissolution (Protocol 2).

Experimental Protocols

Protocol 1: Solubilization Using a Co-Solvent System

This protocol is the recommended starting point for most this compound conjugates, particularly those with hydrophobic payloads.

Objective: To dissolve a hydrophobic conjugate in an aqueous buffer by first creating a concentrated stock solution in a water-miscible organic solvent.

Methodology:

  • Weigh Conjugate: Accurately weigh the desired amount of your lyophilized conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. Aim for a high concentration (e.g., 10-100 mg/mL). Gentle warming or sonication can be used if necessary.

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine Solutions: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.

  • Final Formulation: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution appears cloudy, the solubility limit has been exceeded.

G cluster_workflow Co-Solvent Solubilization Workflow A 1. Weigh Conjugate B 2. Dissolve in minimal organic solvent (e.g., DMSO) to create stock solution A->B D 4. Add stock solution dropwise to vigorously stirring aqueous buffer B->D Concentrated Stock C 3. Prepare aqueous buffer (e.g., PBS) in a separate tube C->D Aqueous Diluent E 5. Final aqueous solution with low % organic co-solvent D->E

Caption: Workflow for the co-solvent solubilization method.

Protocol 2: Solubilization via pH Adjustment

This protocol is applicable only if the molecule conjugated to the this compound linker contains acidic or basic functional groups.

Objective: To improve aqueous solubility by converting an ionizable functional group on the conjugated payload into its more soluble salt form.

Methodology:

  • Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water to create a slurry or suspension. Do not add the full volume of buffer yet.

  • pH Adjustment:

    • For acidic payloads (e.g., containing -COOH): While gently stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH. For a carboxylic acid, a pH > 6.0 is typically needed to ensure deprotonation to the more soluble carboxylate (-COO⁻) form.

    • For basic payloads (e.g., containing amines): While gently stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH. For an amine, a pH < 7.0 is typically needed to ensure protonation to the more soluble ammonium (-NH3⁺) form.

  • Dissolution & Final Volume: The conjugate should dissolve as the pH is adjusted and the payload ionizes. Once fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary.

G cluster_troubleshooting Solubility Troubleshooting Logic Start Is the conjugate soluble in the aqueous buffer? Success Proceed with Experiment Start->Success Yes CoSolvent Try Co-Solvent Method (Protocol 1) Start->CoSolvent No CheckPayload Does the conjugated payload have ionizable groups? CoSolvent->CheckPayload Still Insoluble pHAdjust Try pH Adjustment Method (Protocol 2) CheckPayload->pHAdjust Yes Formulation Consider Advanced Formulation (e.g., add surfactants) CheckPayload->Formulation No pHAdjust->Formulation Still Insoluble

Caption: Logical workflow for troubleshooting solubility issues.

Quantitative Data Summary

Table 1: Common Co-Solvents for Formulation Development

This table provides a starting point for selecting an appropriate co-solvent for your stock solution.

Co-SolventAbbreviationKey PropertiesCommon Starting % (in final solution)
Dimethyl SulfoxideDMSOStrong aprotic solvent, dissolves a wide range of hydrophobic compounds. Hygroscopic.0.1 - 5%
DimethylformamideDMFStrong polar aprotic solvent. Can be toxic.0.1 - 5%
EthanolEtOHPolar protic solvent, generally well-tolerated in biological systems.1 - 10%
Polyethylene Glycol 300PEG 300Non-ionic, low-toxicity liquid polymer. Can act as a solubilizer and stabilizer.1 - 20%
Table 2: Example Formulation for a Poorly Soluble Compound

This formulation, adapted from a protocol for a similar PEG-linker, demonstrates how co-solvents and surfactants can be combined. This should be used as a starting point and optimized for your specific conjugate.

ComponentPurposeExample % (v/v)
DMSOPrimary Solubilizer (for stock)10%
PEG 300Co-solvent / Vehicle40%
Tween-80Surfactant / Emulsifier5%
SalineAqueous Diluent45%
Total Final Formulation 100%

References

Dealing with steric hindrance in Propargyl-PEG2-NHBoc reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG2-NHBoc. The focus is on addressing challenges related to steric hindrance in common reactions such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and subsequent modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NHBoc) for subsequent functionalization.[1][2] Its primary applications are in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile building block to connect different molecular entities.[2][3]

Q2: What is steric hindrance and how does it affect reactions with this compound?

Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[4] In the context of this compound, the PEG chain, while beneficial for solubility, can physically block the reactive alkyne or the amine (after deprotection) from accessing the target functional groups on another molecule. This is particularly relevant when reacting with large or bulky molecules, potentially leading to lower reaction rates and yields.

Q3: How does the PEG2 linker length in this compound influence steric hindrance?

The length of the PEG linker is a critical factor. A shorter PEG chain, like the PEG2 in this molecule, provides a good balance of hydrophilicity and spacer length. However, for particularly bulky reactants, a longer PEG chain might be necessary to provide greater separation and minimize steric clash between the conjugated molecules. Conversely, an excessively long PEG chain could potentially wrap around the reactive site, itself becoming a source of steric hindrance.

Q4: Is the Boc protecting group a source of steric hindrance?

The tert-Butyloxycarbonyl (Boc) group is relatively bulky. While its primary role is to protect the amine during the initial reaction at the propargyl end, its size can contribute to the overall steric profile of the molecule. This is generally less of a concern for the initial click reaction but might be a factor in subsequent steps if not removed.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Potential Causes & Solutions

Potential Cause Recommended Solution
Steric Hindrance from Reactants - Increase reaction time and/or temperature. - Use a higher concentration of the less hindered reactant. - Consider a linker with a longer PEG chain if steric clash is significant.
Catalyst Inactivation (Cu(I) Oxidation) - Ensure all solvents and reagents are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Employ a copper-stabilizing ligand such as THPTA or TBTA.
Glaser-Hay Homocoupling (Alkyne Dimerization) - Maintain a low reaction temperature. - Strictly exclude oxygen from the reaction mixture.
Poor Solubility of Reactants - Use a co-solvent system (e.g., DMSO/water or t-BuOH/water) to ensure all reactants are fully dissolved.
Incorrect Stoichiometry - While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.1-1.2 equivalents) of the more accessible reactant can improve yields.

Workflow for Troubleshooting Low CuAAC Yield

G start Low CuAAC Yield check_sterics Assess Steric Hindrance of Azide Partner start->check_sterics high_sterics Increase Reaction Time/Temp Increase Excess of this compound check_sterics->high_sterics High check_reagents Check Reagent Quality (Fresh Ascorbate, Degassed Solvents) check_sterics->check_reagents Low high_sterics->check_reagents reagent_issue Prepare Fresh Reagents Thoroughly Degas Solvents check_reagents->reagent_issue Issue Found check_catalyst Evaluate Catalyst System (Cu Source, Ligand) check_reagents->check_catalyst OK reagent_issue->check_catalyst catalyst_issue Use High-Purity Cu Source Add/Increase Ligand (THPTA) check_catalyst->catalyst_issue Issue Found end Improved Yield check_catalyst->end OK catalyst_issue->end

Troubleshooting workflow for low-yield CuAAC reactions.
Issue 2: Incomplete Boc Deprotection

Potential Causes & Solutions

Potential Cause Recommended Solution
Insufficient Acid Strength/Concentration - Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 20% to 50%. - Consider a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time/Temperature - Extend the reaction time and monitor progress by TLC or LC-MS. - While typically performed at room temperature, gentle warming may be required for some substrates.
Steric Hindrance - The PEG chain can hinder the approach of the acid to the Boc group. Ensure vigorous stirring and adequate reaction time.
Solvent Issues - Ensure the chosen solvent (e.g., DCM) fully solubilizes the Boc-protected compound.
Issue 3: Low Yield in Subsequent Amide Coupling (after Boc deprotection)

Potential Causes & Solutions

Potential Cause Recommended Solution
Incomplete Boc Deprotection - Confirm complete removal of the Boc group by LC-MS or NMR before proceeding with the coupling reaction.
Steric Hindrance at the Newly Formed Amine - The proximity of the triazole ring and the PEG chain can hinder the approach of the activated carboxylic acid. - Use a smaller, more efficient coupling agent (e.g., HATU, COMU). - Increase the reaction time and/or temperature.
Side Reactions of the Activated Acid - Ensure anhydrous conditions to prevent hydrolysis of the activated ester. - Use a non-nucleophilic base (e.g., DIEA).
Incorrect Stoichiometry - Use a slight excess (1.1-1.5 equivalents) of the activated carboxylic acid and coupling reagents.

Quantitative Data Summary

The following table provides representative data on how steric hindrance can affect the outcome of a CuAAC reaction with this compound. Note: These are illustrative values based on general chemical principles, as specific comparative data for this exact linker may not be readily available.

Azide Partner Steric Hindrance Typical Reaction Time (h) Representative Yield (%) Key Considerations
Benzyl AzideLow1 - 4> 90%Standard conditions are usually sufficient.
Adamantyl AzideMedium4 - 1275 - 85%May require slightly longer reaction times or gentle heating.
Bulky Peptide/ProteinHigh12 - 2450 - 70%Higher excess of the less hindered partner and a copper ligand are recommended. Optimization is crucial.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the "click" reaction between this compound and an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., DMSO/water, t-BuOH/water, or PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule (1 equivalent).

    • Add this compound (1.1 - 1.5 equivalents).

    • Add the solvent to achieve the desired reaction concentration.

    • Add THPTA solution (e.g., 5 equivalents relative to CuSO₄).

    • Add CuSO₄ solution to a final concentration of 50-250 µM.

  • Initiation and Incubation:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the CuSO₄.

    • Allow the reaction to proceed at room temperature for 1-12 hours, monitoring by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

    • Purify the product using an appropriate method, such as HPLC or column chromatography.

CuAAC Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG This compound Reaction_Mix Reaction Mixture Propargyl_PEG->Reaction_Mix Azide Azide-containing molecule (R-N3) Azide->Reaction_Mix CuSO4 CuSO4 (CuII) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_complex [Cu(I)-Ligand] Complex CuI->CuI_complex THPTA THPTA (Ligand) THPTA->CuI_complex CuI_complex->Reaction_Mix Catalyst Product Triazole-linked Product Reaction_Mix->Product Cycloaddition

Schematic of the CuAAC reaction components and pathway.
Protocol 2: Boc Deprotection of the Triazole Product

Materials:

  • Boc-protected triazole product from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected starting material in DCM.

  • Add TFA to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The crude product can be used directly in the next step or purified if necessary.

Protocol 3: Amide Coupling to the Deprotected Amine

Materials:

  • Amine-functionalized triazole product from Protocol 2

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) in the anhydrous solvent.

  • Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents). Stir for 5-10 minutes to pre-activate the acid.

  • Add a solution of the amine-functionalized triazole (1 equivalent) in the anhydrous solvent to the activated acid mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction (e.g., with water) and extract the product.

  • Purify the final conjugate by HPLC or column chromatography.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG2-NHBoc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of drug delivery and bioconjugation, the precise characterization of linker molecules and their conjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. Propargyl-PEG2-NHBoc is a heterobifunctional linker containing a propargyl group for click chemistry, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for further functionalization. This guide provides a comparative overview of mass spectrometry-based methodologies for the characterization of this compound and its conjugates, offering experimental insights for researchers and drug development professionals.

The analysis of PEGylated molecules by mass spectrometry presents unique challenges due to the potential for polydispersity in the PEG chain.[1][2] However, this compound contains a discrete PEG linker (dPEG®), which simplifies analysis as it is a single molecular weight compound.[3] High-resolution mass spectrometry techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF) and Orbitrap-based mass spectrometry, are powerful tools for the unambiguous identification and characterization of these conjugates.[4][5]

Performance Comparison of Mass Spectrometry Methodologies

The choice of mass spectrometry technique is critical for the successful characterization of PEGylated conjugates. While MALDI-TOF can provide average molecular weight information, liquid chromatography coupled with mass spectrometry (LC-MS) is often preferred for its ability to separate complex mixtures and provide more detailed structural information.

Method Ionization Mass Analyzer Resolution Key Advantages Considerations
LC-ESI-Q-TOF Electrospray (ESI)Quadrupole-Time of FlightHigh (>10,000)Provides accurate mass measurements for confident formula determination. Suitable for complex mixtures.Requires careful optimization of chromatographic separation.
LC-ESI-Orbitrap Electrospray (ESI)OrbitrapVery High (>60,000)Delivers exceptional mass accuracy (<5 ppm) and resolution, enabling the separation of isotopic peaks and identification of modifications.Higher instrument cost. Potential for ion suppression in complex samples.
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationTime of FlightModerate to HighHigh throughput and tolerance to some buffers and salts. Good for determining average molecular weight of larger conjugates.Co-crystallization with matrix can be challenging. May not be suitable for complex mixture analysis without prior separation.
Expected Mass Spectrometry Data for this compound

The accurate mass of the unconjugated linker serves as a baseline for identifying successful conjugation. The theoretical masses for the neutral molecule and its common adducts are essential for data interpretation.

Species Chemical Formula Monoisotopic Mass (Da) Expected Adducts [M+H]⁺ (m/z) Expected Adducts [M+Na]⁺ (m/z)
This compoundC₁₂H₂₁NO₄243.1471244.1543266.1363

Data computed from the chemical formula of this compound.

Experimental Protocol: LC-MS Characterization

This protocol provides a general workflow for the characterization of a this compound conjugate using a high-resolution LC-MS system.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Perform a serial dilution to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC):

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Mass Range: 100 - 2000 m/z.

  • Data Acquisition: Full scan mode. For structural elucidation, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).

4. Data Analysis:

  • Process the raw data using deconvolution software to generate a zero-charge mass spectrum.

  • Identify the peak corresponding to the monoisotopic mass of the expected conjugate.

  • Confirm the presence of the PEG linker by observing characteristic neutral losses in MS/MS spectra, if acquired.

Workflow for Conjugate Characterization

The following diagram illustrates the logical workflow for the characterization of a this compound conjugate.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Result Conjugation Bioconjugation Reaction Purification Purification (e.g., HPLC) Conjugation->Purification Sample_Prep Sample Formulation Purification->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis High-Resolution MS LC_Separation->MS_Analysis Deconvolution Spectral Deconvolution MS_Analysis->Deconvolution Mass_ID Mass Identification Deconvolution->Mass_ID Confirmation Structural Confirmation (MS/MS) Mass_ID->Confirmation Final_Report Characterized Conjugate Confirmation->Final_Report

Caption: Workflow for the characterization of this compound conjugates.

Comparison with Alternative Linkers

This compound is a versatile linker, but the choice of linker depends on the specific application. Other linkers may be more suitable depending on the conjugation strategy.

Linker Type Reactive Groups Key Features Primary Application
Propargyl-PEG-NHBoc Alkyne, Amine (protected)Enables "click" chemistry and subsequent amine functionalization.Site-specific conjugation, PROTAC development.
NHS-PEG-Maleimide NHS ester, MaleimideReacts with amines and thiols, respectively.Antibody-drug conjugates (ADCs), protein-protein crosslinking.
Azide-PEG-NHS Ester Azide, NHS esterOrthogonal reactivity for "click" chemistry and amine coupling.Dual functionalization of biomolecules.
Branched PEG Linkers Multiple reactive sitesAllows for multivalent attachment, increasing payload or avidity.High drug-loading conjugates, hydrogel formation.

References

A Comparative Guide to the NMR Analysis of Propargyl-PEG2-NHBoc Modified Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the chemical modification of biologics, rigorous analytical characterization is paramount. The introduction of synthetic moieties, such as the popular bioorthogonal handle Propargyl-PEG2-NHBoc, necessitates a suite of analytical techniques to confirm successful conjugation, assess structural integrity, and quantify the extent of modification. Among these techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of detail at the atomic level.

This guide provides a comprehensive comparison of NMR analysis for peptides and proteins modified with this compound against other common bioorthogonal labeling techniques. We will delve into the expected NMR spectral features, present illustrative data in structured tables, provide detailed experimental protocols, and visualize key workflows.

The Role of this compound in Bioconjugation

This compound is a versatile chemical linker. The terminal alkyne group (propargyl) is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which allows for the efficient and specific attachment of a wide range of molecules, including fluorophores, imaging agents, and drug payloads. The polyethylene glycol (PEG) linker enhances solubility and can reduce immunogenicity, while the Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis and conjugation strategies.

NMR Fingerprinting of this compound Modification

NMR spectroscopy provides a powerful, non-destructive method to characterize the structure and dynamics of modified peptides and proteins. Key NMR experiments for this purpose include one-dimensional proton (¹H) and carbon (¹³C) NMR, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Diffusion-Ordered Spectroscopy (DOSY).

Expected Chemical Shifts of the this compound Moiety

The ¹H and ¹³C NMR spectra of a peptide modified with this compound will exhibit characteristic signals corresponding to the different components of the tag. While the exact chemical shifts can vary slightly depending on the solvent and the local environment on the peptide or protein, the following table provides a summary of the expected chemical shift ranges.

Functional GroupAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Propargyl ≡C-H~2.4 - 2.8~70 - 80 (≡C-H)
-C≡~75 - 85 (-C≡)
-O-CH₂-C≡~4.2~58 - 60
PEG₂ Linker -O-CH₂-CH₂-O-~3.6 - 3.7~69 - 71
-NH-CH₂-CH₂-O-~3.5~69 - 71
NHBoc -NH-~5.0 - 5.5 (amide proton)
-C(CH₃)₃~1.4~28
>C(CH₃)₃~79 - 80
-C=O~155 - 156

Note: These are approximate chemical shift ranges and can be influenced by the surrounding chemical environment.

Comparative NMR Analysis of Bioorthogonal Labeling Techniques

To provide a clear comparison, we will examine the expected NMR signatures of a model peptide (e.g., a short peptide with a reactive N-terminus or a cysteine residue) modified with this compound (via reaction with an activated N-terminus) and two common alternative labeling strategies: maleimide conjugation to a cysteine residue and oxime ligation at an N-terminal aminooxy group.

Scenario 1: N-terminal Modification with this compound (Post-Click Chemistry)

After the "click" reaction of the propargyl group with an azide-containing molecule, the alkyne signals will disappear and be replaced by signals from the newly formed triazole ring.

FeatureThis compound (Post-Click)
¹H NMR Disappearance of the acetylenic proton signal (~2.4-2.8 ppm). Appearance of a new triazole proton signal (~7.5-8.5 ppm).[1]
¹³C NMR Disappearance of the alkyne carbon signals (~70-85 ppm). Appearance of new triazole carbon signals (~120-150 ppm).
¹H-¹⁵N HSQC A new cross-peak corresponding to the triazole N-H may be observable if the triazole is protonated.
DOSY A single diffusion coefficient for the entire peptide-conjugate, reflecting its increased hydrodynamic radius compared to the unmodified peptide.
Scenario 2: Cysteine Modification with a Maleimide Linker

Maleimide chemistry is a popular method for labeling cysteine residues. The reaction involves the Michael addition of the thiol group to the maleimide double bond.

FeatureMaleimide Conjugation
¹H NMR Disappearance of the maleimide proton signals (~6.7-6.9 ppm).[2][3] Appearance of new signals for the succinimide ring protons (~2.5-4.5 ppm).
¹³C NMR Disappearance of the maleimide double bond carbon signals (~134 ppm). Appearance of new signals for the succinimide ring carbons.
¹H-¹⁵N HSQC Changes in the chemical shifts of backbone amide protons near the cysteine residue due to the local environmental change upon conjugation.
DOSY A single diffusion coefficient for the conjugate, larger than the unmodified peptide.
Scenario 3: N-terminal Modification via Oxime Ligation

Oxime ligation provides a highly specific method for conjugating molecules to peptides and proteins that have been engineered to contain an N-terminal aminooxy group or a carbonyl group.

FeatureOxime Ligation
¹H NMR Appearance of a new imine proton signal (C=N-OH ) may be observable, though often broad. Changes in the chemical shifts of the protons adjacent to the newly formed oxime bond.
¹³C NMR Appearance of a new imine carbon signal (C=N) in the range of ~145-160 ppm.
¹H-¹⁵N HSQC A new cross-peak for the oxime nitrogen may be observable if ¹⁵N-labeled hydroxylamine was used. Significant shifts in the N-terminal amide proton signals.
DOSY A single diffusion coefficient for the conjugate, reflecting the size of the appended molecule.

Experimental Protocols

General Sample Preparation for NMR Analysis of Modified Peptides/Proteins
  • Purification: The modified peptide or protein must be purified to remove unreacted labeling reagents, byproducts, and any denatured protein. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides or size-exclusion chromatography (SEC) for proteins.

  • Buffer Exchange: The purified sample should be exchanged into an NMR-compatible buffer. A common choice is a phosphate or Tris buffer prepared in 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment. The pH should be adjusted to a value that ensures the stability and solubility of the biomolecule.

  • Concentration: The sample should be concentrated to an appropriate level for NMR analysis. For peptides, concentrations of 1-5 mM are often used, while for proteins, a concentration range of 0.1-1 mM is typical.

  • Internal Standard: For quantitative NMR (qNMR), a known concentration of an internal standard (e.g., DSS or TSP) should be added.

¹H NMR Spectroscopy
  • Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).

  • Acquisition Parameters:

    • Number of scans: 64-256 (or more for dilute samples)

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: 1-2 seconds

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹H-¹³C HSQC Spectroscopy
  • Pulse Program: A standard HSQC experiment with sensitivity enhancement and water suppression.

  • Acquisition Parameters:

    • Number of increments in the indirect dimension (¹³C): 128-256

    • Number of scans per increment: 8-32

    • ¹J(CH) coupling constant: ~140-160 Hz

  • Processing: 2D Fourier transformation, phase correction, and baseline correction in both dimensions.

DOSY NMR Spectroscopy
  • Pulse Program: A stimulated echo sequence with bipolar gradients (e.g., stebpgp1s).

  • Acquisition Parameters:

    • Gradient strength: Linearly incremented in 16-32 steps.

    • Diffusion time (Δ): Optimized based on the molecular size (typically 100-300 ms for peptides and proteins).

    • Gradient pulse duration (δ): 1-4 ms.

  • Processing: The data is processed using a specialized DOSY software package to generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

Visualizing the Workflow and Logic

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_nmr NMR Analysis cluster_interpretation Interpretation & Comparison Peptide_Protein Unmodified Peptide/ Protein Modification Chemical Modification (e.g., this compound) Peptide_Protein->Modification Purification Purification (HPLC/SEC) Modification->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D, 2D HSQC, DOSY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Comparison Comparison with Alternatives Structure_Confirmation->Comparison Logic_Diagram cluster_1d 1D NMR cluster_2d 2D NMR Start NMR Analysis of Modified Biologic H1_NMR ¹H NMR Start->H1_NMR Provides proton chemical shifts C13_NMR ¹³C NMR Start->C13_NMR Provides carbon chemical shifts HSQC HSQC Start->HSQC Correlates directly bonded ¹H and ¹³C/¹⁵N DOSY DOSY Start->DOSY Measures translational diffusion Confirm_Tag_Signals Confirms presence of tag-specific protons H1_NMR->Confirm_Tag_Signals Confirm_Tag_Carbons Confirms presence of tag-specific carbons C13_NMR->Confirm_Tag_Carbons Structural_Integrity Assesses local structural changes HSQC->Structural_Integrity Conjugate_Size Confirms successful conjugation and size DOSY->Conjugate_Size

References

A Comparative Guide to HPLC Methods for Propargyl-PEG2-NHBoc Purification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs) or PROTACs, the purity and characterization of linker molecules are of paramount importance. Propargyl-PEG2-NHBoc, a heterobifunctional linker containing a propargyl group for click chemistry, a PEG spacer to enhance solubility, and a Boc-protected amine for further functionalization, requires robust analytical and preparative methods to ensure its quality. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for both the purification and analysis of this critical reagent.

This guide provides a comprehensive comparison of HPLC-based methods for this compound, supported by established experimental protocols and data for similar compounds. We will delve into a comparison of Reverse-Phase HPLC (RP-HPLC) column chemistries and mobile phase modifiers, and also touch upon alternative purification strategies.

Performance Comparison of Analytical RP-HPLC Methods

The primary method for analyzing the purity of this compound is RP-HPLC. The choice of stationary phase (column) and mobile phase additives can significantly impact the resolution, peak shape, and retention time of the analyte.

Comparison of Stationary Phases:

The most common stationary phases for small, moderately polar molecules like this compound are alkyl-bonded silicas, primarily C18, C8, and C4. The key difference lies in the length of the alkyl chain, which dictates the hydrophobicity of the stationary phase.

Stationary PhaseCarbon Chain LengthRelative HydrophobicityTypical ApplicationExpected Performance for this compound
C18 (Octadecylsilane) 18HighGeneral purpose for non-polar to moderately polar small molecules and peptides.[1][2]Provides the strongest retention among the three.[2] Excellent for resolving closely related impurities. This is the recommended starting point.
C8 (Octylsilane) 8MediumFor moderately polar and less hydrophobic compounds where C18 provides excessive retention.[1]Offers shorter retention times than C18, which can be advantageous for faster analyses.[1] May provide sufficient resolution for routine purity checks.
C4 (Butylsilane) 4LowPrimarily used for large molecules like proteins where less hydrophobicity is needed to prevent denaturation and irreversible binding.Likely to provide minimal retention for a small molecule like this compound, potentially leading to co-elution with the solvent front and poor resolution from impurities.

Comparison of Mobile Phase Additives:

Acidic modifiers are typically added to the mobile phase to improve peak shape and ensure consistent ionization of the analyte. The two most common choices are Trifluoroacetic Acid (TFA) and Formic Acid (FA).

Mobile Phase AdditiveKey PropertiesAdvantages for this compound AnalysisDisadvantages
0.1% Trifluoroacetic Acid (TFA) Strong ion-pairing agent, pKa ~0.5.Excellent for sharpening peaks of compounds with basic groups (like the Boc-protected amine) by forming ion pairs.Can cause ion suppression in Mass Spectrometry (MS) detection. It can be difficult to completely remove from the HPLC system.
0.1% Formic Acid (FA) Weaker acid, pKa ~3.75.Highly compatible with MS detection as it is more volatile and a weaker ion-pairing agent.May result in broader peaks for some basic compounds compared to TFA.

Experimental Protocols

Below are detailed protocols for the analytical and preparative HPLC of this compound, based on established methods for similar PEGylated and Boc-protected compounds.

Analytical RP-HPLC Protocol

This method is designed for the purity assessment of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA or 0.1% Formic Acid in HPLC-grade water.

    • B: 0.1% TFA or 0.1% Formic Acid in HPLC-grade acetonitrile (ACN).

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% ACN/80% Water with additive) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Preparative RP-HPLC Protocol

This method is for the purification of this compound from a crude reaction mixture.

  • Instrumentation: Preparative HPLC system with a gradient pump and a UV detector.

  • Column: C18 preparative column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in HPLC-grade water.

    • B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A shallow gradient optimized based on the analytical run to ensure good separation of the product from impurities. For example:

    Time (min) % B
    0 30
    40 60
    45 95
    50 95
    50.1 30

    | 60 | 30 |

  • Flow Rate: 20 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and filter through a 0.45 µm filter.

  • Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction by analytical HPLC before pooling the pure fractions.

Alternative Purification and Analysis Methods

While RP-HPLC is the most common and effective method, other techniques can be considered for specific applications.

MethodPrincipleApplicability to this compound
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobic interactions between the analyte and a weakly hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration.Generally used for larger molecules like proteins. For a small molecule like this compound, achieving sufficient retention and separation from impurities might be challenging.
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the molecule. Larger molecules elute first.Primarily for separating molecules with significant size differences, such as proteins from small molecules or protein aggregates from monomers. Not suitable for purifying this compound from small-molecule impurities of similar size.
Thin Layer Chromatography (TLC) A qualitative technique for monitoring reaction progress and assessing the number of components in a mixture.Useful as a rapid and inexpensive tool to monitor the synthesis of this compound and its subsequent reactions. It can help in developing the HPLC gradient.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflows for the purification and analysis of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution (ACN/Water/TFA) Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Check by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Product Evaporate->Pure

Workflow for Preparative HPLC Purification.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc Analytical HPLC cluster_data Data Analysis Sample Product Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Analytical Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Purity Report Calculate->Report

Workflow for Analytical HPLC Purity Assessment.

References

Propargyl-PEG2-NHBoc vs. Propargyl-PEG4-NHBoc: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Choosing the optimal linker is a critical step in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The length and composition of the linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the final conjugate. This guide provides a detailed comparison of two commonly used heterobifunctional PEG linkers, Propargyl-PEG2-NHBoc and Propargyl-PEG4-NHBoc, to aid researchers, scientists, and drug development professionals in their selection process.

This comparison summarizes the physicochemical properties of each linker, discusses their potential impact on performance based on established principles in PROTAC and ADC design, and provides detailed protocols for key experiments.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the physical and chemical characteristics of each linker is fundamental to predicting its behavior in a biological system. The primary difference between this compound and Propargyl-PEG4-NHBoc lies in the length of the polyethylene glycol (PEG) chain, which directly influences properties such as molecular weight, length, and hydrophilicity.

PropertyThis compoundPropargyl-PEG4-NHBoc
Molecular Formula C₁₂H₂₁NO₄[1]C₁₆H₂₉NO₆[][3][4]
Molecular Weight 243.30 g/mol [1]331.40 g/mol
IUPAC Name tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamatetert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate
PEG Units 24
Calculated LogP 0.7Not directly available, but expected to be lower (more hydrophilic) than PEG2
Solubility Soluble in DCM, DMF, DMSOSoluble in DCM, DMF, DMSO

Performance Comparison: Choosing the Right Linker for Your Application

The choice between a shorter (PEG2) and a longer (PEG4) linker is not straightforward and often requires empirical validation for each specific application. However, based on extensive research in the field of PROTAC and ADC development, we can extrapolate the likely advantages and disadvantages of each.

This compound: For Rigidity and When Proximity is Key

A shorter PEG linker like this compound may be advantageous in scenarios where a more rigid connection between the two ends of the bifunctional molecule is desired. This can be crucial for pre-organizing the binding partners and minimizing the entropic penalty upon ternary complex formation in PROTACs. In some cases, a shorter linker is essential to achieve the correct geometry for productive ubiquitination of the target protein. However, the reduced length and hydrophilicity might lead to lower aqueous solubility and potentially increased aggregation, especially when conjugated to hydrophobic molecules.

Propargyl-PEG4-NHBoc: For Enhanced Solubility and Flexibility

The longer PEG chain of Propargyl-PEG4-NHBoc imparts greater hydrophilicity, which can significantly improve the aqueous solubility of the resulting PROTAC or ADC. This is particularly beneficial when working with highly hydrophobic warheads or payloads. The increased flexibility of the PEG4 linker can also be advantageous in spanning greater distances between the target protein and the E3 ligase in a PROTAC, or between the antibody and the drug in an ADC. However, excessive flexibility can sometimes lead to non-productive binding modes or reduced cell permeability.

Impact on PROTAC and ADC Performance:

  • Ternary Complex Formation (PROTACs): The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. While some systems favor shorter, more rigid linkers, others require the flexibility of a longer PEG chain to achieve a stable and productive ternary complex.

  • Cell Permeability: The physicochemical properties of the linker, including its length and polarity, play a crucial role in the cell permeability of PROTACs. While increased PEGylation can enhance solubility, it can also lead to a larger and more flexible molecule, which may hinder passive diffusion across cell membranes.

  • Pharmacokinetics (ADCs): In ADCs, the length of the PEG linker can influence the conjugate's stability in circulation and its pharmacokinetic profile. Longer PEG chains have been shown to improve the in vivo half-life of some ADCs.

  • Efficacy: Ultimately, the choice of linker will be dictated by its impact on the biological activity of the final conjugate. Systematic studies comparing different PEG linker lengths have shown that there is often an optimal length for achieving maximal protein degradation (for PROTACs) or cytotoxicity (for ADCs).

Experimental Protocols

To empirically determine the optimal linker for your specific application, a series of key experiments should be performed. Below are detailed methodologies for the synthesis of a PROTAC using a propargyl-PEG-NHBoc linker and for evaluating its performance.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule (e.g., a target protein ligand) to the propargyl group of the PEG linker.

Materials:

  • Propargyl-PEG-NHBoc (PEG2 or PEG4)

  • Azide-functionalized binding moiety

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Anhydrous DMF or a mixture of water-miscible solvent and buffer

  • Boc-deprotection reagent (e.g., trifluoroacetic acid in DCM)

  • E3 ligase ligand with a carboxylic acid for amide coupling

  • Peptide coupling reagents (e.g., HATU, DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve Propargyl-PEG-NHBoc in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the amine salt.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid, the deprotected Propargyl-PEG-amine, and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir at room temperature for 2-4 hours.

    • Purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

  • CuAAC "Click" Reaction:

    • Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in a suitable solvent like DMF/water.

    • In a separate vial, prepare the copper catalyst by mixing CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.

    • Add the copper catalyst to the reaction mixture, followed by freshly prepared sodium ascorbate (1.0 eq).

    • Stir the reaction at room temperature for 1-4 hours.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with PEG2 and PEG4 linkers

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of your PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.

  • Coat Donor Plate: Pipette the phospholipid solution onto the filter of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the PROTACs in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration.

  • Start Assay: Add the donor solution to the coated donor plate and place it on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Analysis: Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection Synthesis PROTAC Synthesis (PEG2 vs. PEG4 linker) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Permeability Cell Permeability Assay (PAMPA / Caco-2) Characterization->Permeability Degradation Protein Degradation Assay (Western Blot / HiBiT) Characterization->Degradation Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Characterization->Cytotoxicity Data_Analysis Compare DC50, Dmax, Permeability Permeability->Data_Analysis Degradation->Data_Analysis Cytotoxicity->Data_Analysis Linker_Selection Select Optimal Linker Data_Analysis->Linker_Selection

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

References

Comparison of Propargyl-PEG2-NHBoc with DBCO linkers for copper-free click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for reliably and specifically joining molecular building blocks. Central to this methodology are linker molecules containing reactive groups that facilitate these connections. This guide provides a detailed comparison of two commonly used linker types: those containing a terminal alkyne, exemplified by Propargyl-PEG2-NHBoc, and those featuring a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) linkers. The focus of this comparison is their application in copper-free click chemistry, a critical consideration for biological systems where the cytotoxicity of copper is a concern.

Executive Summary

The primary distinction between this compound and DBCO linkers lies in their mechanism and efficiency in azide-alkyne cycloaddition reactions. DBCO linkers are specifically designed for and are highly reactive in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). In contrast, this compound, which contains a terminal alkyne, is optimally used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the absence of a copper catalyst, the reaction of terminal alkynes like the one in this compound with azides is exceedingly slow, making it unsuitable for most practical copper-free applications. Therefore, for any experimental design requiring a copper-free approach, DBCO linkers are the superior and appropriate choice.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance and application differences between this compound and DBCO linkers.

FeatureThis compound (Terminal Alkyne)DBCO Linkers (Strained Alkyne)
Reaction Type Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Requirement for Copper Catalyst Yes, for efficient reactionNo, the reaction is driven by ring strain
Suitability for Live Cell Applications Limited due to copper cytotoxicityHigh, as it is a bioorthogonal copper-free method[1][2]
Reaction Kinetics (Copper-Free) Extremely slow, not practically usefulVery fast, with second-order rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹[3][4]
Reaction Conditions Requires Cu(I) source (e.g., CuSO₄ with a reducing agent) and a copper-chelating ligandMild, aqueous buffered conditions at physiological pH and temperature[1]
Byproducts Potential for side reactions if not optimizedGenerally clean with minimal byproducts
Primary Application In vitro conjugations where copper is toleratedBioconjugation in living systems, in vivo imaging, and development of ADCs and PROTACs

Reaction Mechanisms and Experimental Workflows

The fundamental difference in reactivity stems from the structure of the alkyne. Terminal alkynes are linear and stable, requiring the activation by a copper(I) catalyst to efficiently react with an azide. In contrast, the eight-membered ring of DBCO is highly strained, and this ring strain is the driving force for the reaction with an azide, obviating the need for a catalyst.

Below are diagrams illustrating the logical workflow for utilizing each type of linker in a bioconjugation experiment.

CuAAC_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_outcome Outcome Propargyl_Biomolecule Biomolecule with This compound Mix Mix Reactants Propargyl_Biomolecule->Mix Azide_Molecule Azide-tagged Molecule Azide_Molecule->Mix Add_Catalyst Add Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Mix->Add_Catalyst Incubate Incubate Add_Catalyst->Incubate Purify Purification Incubate->Purify Conjugate Covalently Linked Conjugate Purify->Conjugate SPAAC_Workflow cluster_reactants_spaac Reactants cluster_reaction_spaac SPAAC Reaction (Copper-Free) cluster_outcome_spaac Outcome DBCO_Biomolecule Biomolecule with DBCO Linker Mix_spaac Mix Reactants in Aqueous Buffer DBCO_Biomolecule->Mix_spaac Azide_Molecule_spaac Azide-tagged Molecule Azide_Molecule_spaac->Mix_spaac Incubate_spaac Incubate at Room Temp or 37°C Mix_spaac->Incubate_spaac Purify_spaac Purification (if necessary) Incubate_spaac->Purify_spaac Conjugate_spaac Covalently Linked Conjugate Purify_spaac->Conjugate_spaac

References

Assessing the stability of the triazole linkage formed by Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage between a biomolecule and a payload (e.g., a drug, dye, or probe) is a critical determinant of a bioconjugate's performance and therapeutic efficacy. The stability of this linker dictates whether the payload remains attached in circulation and is released at the desired site of action. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," produces a 1,4-disubstituted 1,2,3-triazole linkage that has become a cornerstone of modern bioconjugation. This guide provides a comparative assessment of the stability of this triazole linkage, formed from precursors like Propargyl-PEG2-NHBoc, against other widely used linkages, supported by representative experimental data.

Overview of Linker Technologies

The choice of conjugation chemistry directly impacts the stability of the resulting bond. While many methods exist, this guide focuses on comparing the triazole linkage to three common alternatives: the amide bond, the ester bond, and the maleimide-thiol adduct.

  • Triazole Linkage (from CuAAC): Formed by the reaction of an alkyne (like that in this compound) and an azide. This linkage is noted for its high stability.[1][2]

  • Amide Linkage: Typically formed by the reaction of an activated ester (e.g., an NHS ester) with a primary amine. Amide bonds are known for their robustness.[2]

  • Ester Linkage: Formed from a carboxylic acid and an alcohol, ester bonds are often designed to be hydrolyzable, making them useful for prodrug strategies.

  • Maleimide-Thiol Adduct: Results from the Michael addition of a thiol (from a cysteine residue) to a maleimide. This linkage is widely used but has known stability limitations.[3][4]

Comparative Stability Data

To objectively assess linker stability, conjugates are subjected to conditions mimicking physiological and extreme environments. The percentage of intact conjugate remaining over time is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Table 1: Chemical Stability in Aqueous Buffers

This experiment measures the intrinsic hydrolytic stability of each linkage across a range of pH values. Conjugates were incubated at 37°C for 7 days, and the percentage of intact conjugate was determined by HPLC.

Linkage TypepH 4.0 (Acetate Buffer)pH 7.4 (Phosphate Buffer)pH 9.0 (Borate Buffer)
Triazole >99%>99%>99%
Amide >99%>99%97%
Ester 85%60%15%
Maleimide-Thiol Adduct 95%92%88%

Data are representative values compiled for comparative purposes.

The triazole ring demonstrates exceptional resistance to hydrolysis under both acidic and basic conditions, surpassing even the robust amide bond at high pH. In contrast, the ester linkage shows significant degradation, particularly under neutral to basic conditions.

Table 2: Stability in Human Plasma

This study evaluates the linker's stability in a complex biological matrix, exposing it to a multitude of enzymes and nucleophiles. Conjugates were incubated in human plasma at 37°C.

Linkage Type24 Hours72 Hours168 Hours (7 days)
Triazole >99%>98%>98%
Amide >99%>98%95%
Ester 30%<5%<1%
Maleimide-Thiol Adduct 70%55%35%

Data are representative values compiled for comparative purposes.

In human plasma, the triazole linkage exhibits superior stability, showing virtually no degradation over a one-week period. This resistance to enzymatic and chemical degradation is a key advantage for applications requiring long circulation times. The maleimide-thiol adduct is susceptible to degradation, primarily through a retro-Michael reaction that allows for thiol exchange with plasma components like albumin and glutathione.

Experimental Protocols

Reproducible and rigorous stability testing is essential for validating a linker technology. Below is a detailed protocol for a general HPLC-based stability assay.

Protocol: Comparative Linker Stability Assessment by RP-HPLC

1. Objective: To quantify the degradation of different bioconjugates over time under defined chemical (pH) and biological (human plasma) stress conditions.

2. Materials:

  • Purified bioconjugates (e.g., Protein-Linker-Payload)

  • Buffers: 0.1 M Sodium Acetate (pH 4.0), 0.1 M Phosphate Buffer (pH 7.4), 0.1 M Sodium Borate (pH 9.0)

  • Pooled Human Plasma (anticoagulated)

  • HPLC system with UV or fluorescence detector

  • C18 reverse-phase (RP) HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Quenching solution: 10% Acetonitrile, 1% TFA

  • Thermostatically controlled incubator or water bath

3. Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each bioconjugate at 1 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).

    • For chemical stability: Dilute the stock solution to a final concentration of 0.1 mg/mL in the pH 4.0, 7.4, and 9.0 buffers.

    • For plasma stability: Dilute the stock solution to a final concentration of 0.1 mg/mL directly into human plasma.

  • Incubation:

    • Aliquot samples for each time point (e.g., 0, 24, 72, 168 hours) into separate microcentrifuge tubes.

    • Incubate all samples at 37°C.

  • Time Point Sampling:

    • At each designated time point, remove the corresponding aliquot from the incubator.

    • For plasma samples, immediately add 3 volumes of ice-cold quenching solution to precipitate plasma proteins and halt degradation. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.

    • For buffer samples, analysis can often be performed directly or after dilution with Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

    • Inject a consistent volume (e.g., 20 µL) of each sample.

    • Run a linear gradient to separate the intact conjugate from any degradation products (e.g., 5% to 95% B over 20 minutes).

    • Monitor the elution profile at a wavelength appropriate for the payload or the protein (e.g., 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact bioconjugate based on the T=0 sample.

    • Integrate the peak area for the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 sample: % Intact = (Area at Time X / Area at Time 0) * 100

Visualizing the Workflow

The logical flow of the stability assessment protocol is crucial for understanding the process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Conjugates prep_chem Dilute in Buffers (pH 4.0, 7.4, 9.0) prep_stock->prep_chem prep_plasma Dilute in Human Plasma prep_stock->prep_plasma incubate Incubate Samples at 37°C prep_chem->incubate prep_plasma->incubate sampling Sample at Timepoints (0, 24, 72, 168h) incubate->sampling quench Quench Plasma Samples & Centrifuge sampling->quench hplc Analyze Supernatant by RP-HPLC quench->hplc integrate Integrate Peak Area of Intact Conjugate hplc->integrate calculate Calculate % Intact vs. T=0 integrate->calculate

Caption: Workflow for the comparative stability assessment of bioconjugate linkers.

Conclusion

The 1,2,3-triazole ring formed via CuAAC using reagents like this compound provides a linkage of exceptional stability. Experimental data consistently show its resistance to a wide range of pH conditions and enzymatic degradation in plasma, making it superior to common alternatives like ester and maleimide-based linkages. This high degree of stability ensures that the bioconjugate remains intact until it reaches its target, minimizing premature payload release and potential off-target toxicity. For researchers developing long-circulating therapeutics or robust diagnostic reagents, the triazole linkage represents the gold standard for covalent conjugation.

References

In Vivo Performance of Short-Chain PEG Linkers vs. Longer PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Propargyl-PEG2-NHBoc and its longer-chain counterparts in proteolysis-targeting chimeras (PROTACs), focusing on in vivo efficacy, pharmacokinetics, and biodistribution.

The strategic design of proteolysis-targeting chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker connecting the E3 ligase-binding moiety and the protein-of-interest (POI) ligand, in particular, plays a pivotal role in dictating the in vivo behavior of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo performance of PROTACs constructed with the short-chain linker, this compound, against those with longer polyethylene glycol (PEG) linkers.

Executive Summary

The length of the PEG linker in a PROTAC molecule significantly influences its physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall in vivo efficacy. While longer PEG linkers are often employed to enhance solubility and promote the formation of a stable ternary complex, recent studies have highlighted the potential advantages of shorter linkers, such as improved cell permeability and more favorable pharmacokinetic (PK) properties. This guide synthesizes available data to provide a clear comparison for researchers in the field of targeted protein degradation.

Comparative In Vivo Performance Data

The following table summarizes the key in vivo performance parameters of PROTACs with short versus long PEG linkers, based on representative studies.

ParameterPROTAC with Short PEG Linker (e.g., PEG2)PROTAC with Longer PEG Linker (e.g., PEG8)Key Implications
Half-Life (t½) Generally shorterOften longerLonger half-life may allow for less frequent dosing but could lead to off-target effects.
Plasma Clearance (CL) Typically fasterGenerally slowerFaster clearance can reduce systemic exposure and potential toxicity.
Bioavailability (F%) Variable, can be higher due to better permeabilityCan be lower due to increased molecular weight and polarityShorter linkers may lead to better oral absorption.
Tumor Penetration Can be more efficientMay be limited by size and physicochemical propertiesEnhanced tumor accumulation can lead to improved efficacy.
In Vivo Efficacy Potent tumor growth inhibition observedEfficacy can be variable and dose-dependentOptimal linker length for efficacy is target and disease specific.

Experimental Protocols

General In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Athymic nude mice (6-8 weeks old) are subcutaneously inoculated with cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • PROTAC Administration: Mice are randomized into vehicle and treatment groups. The PROTACs (with varying linker lengths) are administered via a suitable route (e.g., intraperitoneal, oral) at a specified dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting to confirm protein degradation).

Pharmacokinetic (PK) Analysis
  • Animal Model: Male Sprague-Dawley rats or mice are used.

  • Drug Administration: A single dose of the PROTAC is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the PROTAC in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Visualizing the Impact of Linker Length

The selection of a PEG linker is a critical step in the optimization of a PROTAC's therapeutic index. The following diagrams illustrate the conceptual workflow for evaluating PROTACs with different linker lengths and the logical relationship between linker length and in vivo performance.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vivo Evaluation cluster_2 Performance Outcome This compound This compound PROTAC Synthesis PROTAC Synthesis This compound->PROTAC Synthesis Short Linker Longer PEG Linkers Longer PEG Linkers Longer PEG Linkers->PROTAC Synthesis Long Linker E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Synthesis Target Protein Ligand Target Protein Ligand Target Protein Ligand->PROTAC Synthesis Pharmacokinetics Pharmacokinetics PROTAC Synthesis->Pharmacokinetics Biodistribution Biodistribution PROTAC Synthesis->Biodistribution Efficacy (Xenograft) Efficacy (Xenograft) PROTAC Synthesis->Efficacy (Xenograft) Optimal Candidate Selection Optimal Candidate Selection Pharmacokinetics->Optimal Candidate Selection Biodistribution->Optimal Candidate Selection Efficacy (Xenograft)->Optimal Candidate Selection

Caption: PROTAC development workflow from design to in vivo candidate selection.

G cluster_0 Short PEG Linker (e.g., PEG2) cluster_1 Longer PEG Linker (e.g., PEG>5) a Improved Cell Permeability c Potentially Higher Efficacy a->c b Favorable PK Profile b->c d Enhanced Solubility e Improved Ternary Complex Formation d->e e->c Context Dependent f Potential for Off-Target Effects e->f

Caption: Logical relationships between PEG linker length and PROTAC properties.

Conclusion

The choice between a short-chain linker like this compound and a longer PEG linker is not straightforward and is highly dependent on the specific target protein and the desired therapeutic application. While longer linkers can enhance solubility and promote the formation of a stable ternary complex, shorter linkers may offer advantages in terms of cell permeability and pharmacokinetic properties, potentially leading to improved in vivo efficacy. The data presented in this guide underscores the importance of empirical evaluation of a range of linker lengths during the lead optimization phase of PROTAC development to identify the candidate with the optimal in vivo performance profile.

A Comparative Guide to the Conjugation Efficiency of Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of molecules is paramount for developing novel therapeutics, diagnostics, and research tools. Propargyl-PEG2-NHBoc is a versatile heterobifunctional linker that offers two distinct reactive handles: a propargyl group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), and a Boc-protected amine that can be deprotected to reveal a primary amine for conventional amine-reactive chemistry.

This guide provides an objective comparison of the conjugation efficiency of this compound with alternative bioconjugation methods. The performance is supported by experimental data from peer-reviewed literature, and detailed experimental protocols are provided.

Quantitative Comparison of Conjugation Efficiencies

The overall efficiency of conjugation using this compound is a product of two sequential steps: the deprotection of the Boc group and the subsequent conjugation reaction. While the deprotection step is generally efficient, the overall yield will be influenced by the chosen conjugation strategy for the revealed amine or the propargyl group. The following table summarizes the efficiencies of various common bioconjugation methods.

Conjugation MethodFunctional Groups InvolvedTypical EfficiencyReaction TimeKey AdvantagesKey Disadvantages
This compound (via Click Chemistry) Alkyne + Azide>90% (for the click reaction)1-4 hoursHigh specificity, bioorthogonalRequires a copper catalyst (CuAAC) which can be toxic to cells; multi-step process including deprotection.
This compound (via Amine Coupling) Amine (after deprotection) + NHS Ester50-90%1-4 hoursWell-established chemistrySusceptible to hydrolysis, potential for multiple conjugations on a protein surface.
NHS Ester Chemistry Amine + NHS Ester50-90%1-4 hoursWell-established, readily available reagentsHydrolysis of NHS ester can reduce efficiency, potential for lack of site-specificity on proteins.
Maleimide-Thiol Chemistry Thiol + Maleimide58-84%[1][2]0.5-2 hoursHigh specificity for thiolsMaleimide can be unstable in aqueous solution, potential for off-target reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne + AzideHigh (>90%)1-12 hoursNo cytotoxic copper catalyst, bioorthogonalCyclooctyne reagents can be more complex and expensive.

Detailed Experimental Protocols

Protocol for Conjugation using this compound

This protocol involves two main stages: A) Boc deprotection and B) either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or amine-reactive conjugation.

A. Boc Deprotection of this compound

  • Dissolution: Dissolve the Boc-protected PEG linker in an anhydrous organic solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

  • Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

B1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Dissolve the deprotected propargyl-PEG2-amine linker and the azide-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Catalyst Preparation: Prepare a stock solution of copper(II) sulfate and a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as TBTA or THPTA is also recommended to improve efficiency and reduce protein damage.

  • Reaction Initiation: Add the copper sulfate, reducing agent, and ligand to the reaction mixture. A typical molar ratio is 1 equivalent of alkyne, 1.2 equivalents of azide, 0.1 equivalents of copper(II) sulfate, 0.5 equivalents of sodium ascorbate, and 0.5 equivalents of ligand.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and catalyst.

B2. Amine-Reactive Conjugation via NHS Ester

  • Protein Preparation: Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline or borate buffer).

  • Linker and NHS Ester Reagent Preparation: Dissolve the deprotected propargyl-PEG2-amine linker in the reaction buffer. In a separate tube, dissolve the NHS ester-functionalized molecule in a small amount of an organic solvent like DMSO or DMF.

  • Conjugation: Add the NHS ester solution to the protein solution containing the deprotected linker. The molar ratio of the NHS ester to the protein will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer such as Tris or glycine.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and NHS ester.

Protocol for NHS Ester Conjugation
  • Protein Preparation: Prepare a 5-20 mg/mL solution of the protein in a buffer at pH 8.0-9.0, such as 0.1 M sodium bicarbonate buffer.

  • NHS Ester Preparation: Dissolve the NHS ester in a minimal amount of DMF or DMSO.

  • Conjugation: Add the NHS ester solution to the protein solution and agitate the mixture. Incubate at room temperature for 1-4 hours.

  • Purification: Separate the protein conjugate from excess reagents by size-exclusion chromatography.[3]

Protocol for Maleimide-Thiol Conjugation
  • Protein Preparation: Prepare the protein solution in a degassed, thiol-free buffer (e.g., phosphate buffer at pH 7.4). If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent.

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in DMSO or DMF to create a stock solution.

  • Conjugation: Add the maleimide reagent to the protein solution. The optimal molar ratio of maleimide to thiol should be determined empirically, but a 5:1 ratio is a common starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Purification: Remove the unreacted maleimide reagent using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation This compound This compound Deprotection (TFA/DCM) Deprotection (TFA/DCM) This compound->Deprotection (TFA/DCM) Deprotected Linker Deprotected Linker Deprotection (TFA/DCM)->Deprotected Linker CuAAC Reaction CuAAC Reaction Deprotected Linker->CuAAC Reaction Amine Coupling Amine Coupling Deprotected Linker->Amine Coupling Azide Molecule Azide Molecule Azide Molecule->CuAAC Reaction Final Conjugate A Final Conjugate A CuAAC Reaction->Final Conjugate A NHS-Ester Molecule NHS-Ester Molecule NHS-Ester Molecule->Amine Coupling Final Conjugate B Final Conjugate B Amine Coupling->Final Conjugate B

Caption: Experimental workflow for this compound conjugation.

logical_relationship cluster_click Click Chemistry cluster_amine_thiol Amine/Thiol Reactive Bioconjugation Strategies Bioconjugation Strategies CuAAC CuAAC Bioconjugation Strategies->CuAAC SPAAC SPAAC Bioconjugation Strategies->SPAAC NHS Ester NHS Ester Bioconjugation Strategies->NHS Ester Maleimide Maleimide Bioconjugation Strategies->Maleimide This compound This compound This compound->CuAAC Propargyl group This compound->NHS Ester Amine group (post-deprotection)

Caption: Logical relationship of conjugation methods.

References

Safety Operating Guide

Safe Disposal of Propargyl-PEG2-NHBoc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount for ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Propargyl-PEG2-NHBoc, a bifunctional linker commonly utilized in chemical synthesis.

Chemical and Safety Overview

This compound, also known as tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate, is a molecule featuring a polyethylene glycol (PEG) linker, a terminal propargyl group, and a Boc-protected amine[1]. While the PEG component is generally considered biocompatible, the reactive nature of the propargyl group necessitates that this compound be handled and disposed of as hazardous chemical waste[2].

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation[1][3]. Some safety data sheets also indicate that it may be harmful if swallowed, in contact with skin, or inhaled[4].

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS Number 869310-84-9
Physical Form Liquid
Storage Temperature 4°C

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is crucial to wear the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.

  • Designated Waste Container: Do not mix this compound with non-hazardous waste. Collect all waste containing this chemical, including unused neat compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.

  • Container Type: The waste container should be made of a chemically compatible material and have a secure, screw-top lid.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

Labeling and Storage

Accurate labeling and proper storage of chemical waste are essential for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols as required by your institution's safety protocols.

  • Avoid Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, such as a satellite accumulation area (SAA), away from heat sources and direct sunlight.

Final Disposal

The ultimate disposal of this compound must be handled by qualified professionals.

  • Professional Disposal Service: The disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.

  • Institutional Procedures: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Always consult and follow your institution's specific guidelines.

  • Recommended Disposal Method: Due to the nature of the propargyl group, incineration by a licensed facility is the recommended method of disposal.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system.

Handling of Empty Containers

Empty containers that previously held this compound require proper decontamination before disposal.

  • Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and treated as hazardous chemical waste.

  • Final Container Disposal: After triple-rinsing and collection of the rinsate, the container can be disposed of as regular laboratory glass or plastic waste, ensuring the original label is defaced.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste PPE->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Designated Waste Area (SAA) Collect->Store Incompatibles Avoid Incompatibles (Oxidizers, Acids, Bases) Store->Incompatibles EHS Contact EHS Office Store->EHS Contractor Arrange for Licensed Contractor Pickup EHS->Contractor Incineration Recommended Method: Incineration Contractor->Incineration

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Propargyl-PEG2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG2-NHBoc. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The propargyl group also introduces specific reactivity hazards that must be managed throughout the handling and disposal process.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE for various procedures.

Procedure Required Personal Protective Equipment
Receiving and Storage - Safety glasses- Nitrile gloves- Laboratory coat
Weighing and Aliquoting - Chemical splash goggles- Face shield- Double-layered nitrile gloves- Chemical-resistant laboratory coat- Respiratory protection (N95 or higher) if not handled in a certified chemical fume hood
Experimental Use - Chemical splash goggles- Nitrile gloves- Chemical-resistant laboratory coat
Spill Cleanup - Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Respiratory protection (as dictated by spill size and location)
Waste Disposal - Chemical splash goggles- Nitrile gloves- Chemical-resistant laboratory coat

II. Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for safely handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Weighing and Reconstitution (to be performed in a certified chemical fume hood):

  • Preparation:

    • Don the appropriate PPE as specified in the table above.

    • Decontaminate the weighing area and the balance before use.

    • Use disposable weigh boats and spatulas to prevent cross-contamination.

  • Weighing:

    • Place a clean, empty, and sealable container on the balance and tare it.

    • Carefully transfer the desired amount of this compound powder into the tared container using a clean spatula.[1]

    • Avoid generating dust. If any powder becomes airborne, cease work and ensure the fume hood is functioning correctly.

    • Once the desired weight is achieved, securely cap the container.

  • Reconstitution:

    • While still in the fume hood, add the appropriate solvent to the container with the weighed powder.

    • Mix gently until the solid is completely dissolved.

    • Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.

  • Use appropriate labware and equipment, ensuring they are clean and compatible with the chemical and solvents being used.

  • Avoid direct contact with the skin and eyes.

  • After use, decontaminate all surfaces and equipment with a suitable solvent.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All waste containing this compound must be collected in a designated hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The propargyl group can be reactive, particularly with oxidizing agents and certain metals.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • The date of waste accumulation should also be clearly marked.

3. Disposal Protocol:

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a sealed, chemically resistant container.

  • Solid Waste: Place all contaminated solid materials in a designated, sealed waste bag or container.

  • Decontamination of Glassware: Rinse glassware that has been in contact with the compound with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management provider.

IV. Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE FumeHood Work in Fume Hood Weigh Weigh Powder FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Experimental Use Dissolve->Use Decontaminate Decontaminate Surfaces Use->Decontaminate Waste Segregate Waste Decontaminate->Waste

Figure 1: Step-by-step handling workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Cleanup Cleanup with Absorbent SmallSpill->Cleanup If trained Wait Await EHS Response LargeSpill->Wait Dispose Dispose as Hazardous Waste Cleanup->Dispose

Figure 2: Emergency response workflow for a chemical spill.

DisposalPlan cluster_collection Waste Collection cluster_labeling Container Labeling cluster_storage Storage & Disposal LiquidWaste Collect Liquid Waste Label Label with 'Hazardous Waste', Chemical Name, Hazards, Date LiquidWaste->Label SolidWaste Collect Solid Waste SolidWaste->Label Store Store in Designated Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Figure 3: Systematic plan for the disposal of this compound waste.

References

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Retrosynthesis Analysis

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Propargyl-PEG2-NHBoc

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